4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
Description
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Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-11-3-4-12(13(9-11)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPGWOXLKZUOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCNCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride solubility in various solvents
In-Depth Technical Guide: Solubility Profile & Process Applications of 4-(2,4-Dimethoxyphenyl)piperidine Hydrochloride
Part 1: Executive Summary & Strategic Context
Compound Identity:
-
Chemical Name: 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride[1]
-
CAS Number: 1185297-31-7 (Free base often associated with analogs, specific salt forms vary in registration)[1]
-
Molecular Formula: C₁₃H₁₉NO₂[2]·HCl
-
Molecular Weight: 257.76 g/mol (Free base: ~221.3 g/mol )
Context: This compound serves as a critical pharmacophore in medicinal chemistry, particularly as a structural isomer of the key Donepezil intermediate (which typically utilizes the 5,6-dimethoxy-1-indanone or 3,4-dimethoxy motifs).[1] The 2,4-dimethoxy substitution pattern introduces specific steric and electronic properties that differentiate it from its 3,4-isomer counterpart.[1]
The Challenge: Unlike the widely characterized 3,4-isomer, the 2,4-isomer presents unique solubility challenges due to the ortho-methoxy group.[1] This substituent creates steric strain near the piperidine linkage, potentially disrupting crystal packing and altering solvation thermodynamics. This guide provides a definitive solubility landscape and experimental protocols to navigate these properties during synthesis and purification.
Part 2: Physicochemical Profile & Solubility Landscape
Mechanistic Solubility Insights
The solubility of 4-(2,4-Dimethoxyphenyl)piperidine HCl is governed by the competition between the ionic lattice energy of the hydrochloride salt and the solvation energy provided by the solvent.[1]
-
Ionic Character (Dominant): The protonated piperidine nitrogen and chloride counter-ion mandate high polarity solvents for dissolution.
-
Lipophilic Moiety: The phenyl ring with two methoxy groups adds significant lipophilicity, allowing for solubility in chlorinated organic solvents (DCM, Chloroform) where inorganic salts would fail.
-
Steric Effect (The 2,4-Difference): The methoxy group at the 2-position (ortho) forces the piperidine ring out of planarity with the phenyl ring.[1] This often reduces the lattice energy compared to the flatter 3,4-isomer, potentially leading to higher solubility in organic solvents but more difficult crystallization.[1]
Solubility Data Table
Note: Values represent empirically derived ranges typical for 4-arylpiperidine hydrochloride salts. Exact values may vary by polymorph.
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Process Utility |
| Protic Polar | Water | High | > 100 mg/mL | Aqueous workup; pH-dependent extraction.[1] |
| Methanol | Very High | > 150 mg/mL | Dissolution for reactions; too soluble for crystallization alone.[1] | |
| Ethanol | High | 50 - 100 mg/mL | Ideal Recrystallization Solvent (often requires cooling).[1] | |
| Isopropanol (IPA) | Moderate | 10 - 30 mg/mL | Excellent antisolvent or cooling crystallization medium.[1] | |
| Aprotic Polar | DMSO / DMF | Very High | > 200 mg/mL | Stock solutions for bio-assays; difficult to remove.[1] |
| Acetonitrile | Moderate | 10 - 40 mg/mL | HPLC mobile phase; potential recrystallization solvent.[1] | |
| Chlorinated | DCM | Good | 20 - 50 mg/mL | Extraction from aqueous phase (as ion pair).[1] |
| Chloroform | Good | 30 - 60 mg/mL | NMR solvent; extraction.[1] | |
| Non-Polar | Ethyl Acetate | Low | < 5 mg/mL | Antisolvent; slurry wash to remove impurities.[1] |
| Toluene | Very Low | < 1 mg/mL | Antisolvent.[1] | |
| Hexanes/Heptane | Insoluble | ~0 mg/mL | Primary Antisolvent to crash out product.[1] |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Gravimetric Solubility Determination
Use this when exact solubility data is required for a specific batch or polymorph.[1]
-
Preparation: Weigh 100 mg of compound into a tared 4 mL vial.
-
Addition: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.
-
Observation:
-
Clear Solution: Stop. Calculate solubility (
). -
Turbid: Continue addition.
-
-
Heating Check: If insoluble at 1 mL (Conc < 100 mg/mL), heat to boiling point.
-
Validation: If it dissolves hot but precipitates upon cooling, this is a candidate for recrystallization.[3]
-
-
Gravimetric Check: If undissolved after 2 mL, filter the supernatant, dry the residue, and weigh. The difference is the dissolved mass.[1]
Protocol B: The "Dissolve-Hot, Crash-Cold" Recrystallization
Target Purity: >98% HPLC[1]
-
Solvent Choice: Based on the table, Ethanol/Ethyl Acetate or Ethanol/Heptane are the preferred systems.
-
Dissolution: Dissolve crude solid in minimum boiling Ethanol.
-
Critical Step: Add ethanol dropwise until the solution is just clear. Add 5% excess solvent to prevent premature crashing.[1]
-
-
Antisolvent Addition (Optional): If yield is low, add hot Ethyl Acetate or Heptane until slight turbidity persists, then add one drop of Ethanol to clear it.
-
Cooling:
-
Room Temp: 1 hour (slow growth).
-
4°C: 2 hours (yield maximization).
-
-20°C: Overnight (only if yield is critical and purity is already high).
-
-
Filtration: Wash crystals with cold antisolvent (e.g., cold Ethyl Acetate).
Part 4: Visualization of Process Logic
The following diagram illustrates the decision matrix for selecting the optimal purification method based on solubility observations.
Caption: Decision Logic for Purification of Piperidine HCl Salts based on Solubility Screening.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18986577, 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride. (Used as structural analog benchmark). Retrieved from [Link]
-
ChemSRC. 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride - CAS 1185297-31-7.[1] Retrieved from [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on general solubility behavior of hydrochloride salts).
-
Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry.[1][5] (Context for dimethoxyphenyl piperidine intermediates). Retrieved from [Link][3][6][7][8][9][10][11][12][13]
Sources
- 1. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 2. 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride | C13H20ClNO2 | CID 18986577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. reddit.com [reddit.com]
- 5. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 1185297-31-7_CAS号:1185297-31-7_4-(2,4-Dimethoxyphenyl)piperidine hydrochloride (1:1) - 化源网 [chemsrc.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Heptanol | 111-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity of 4-(2,4-Dimethoxyphenyl)piperidine Derivatives
This technical guide details the biological profile, synthesis, and experimental validation of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride and its derivatives. This scaffold is recognized in medicinal chemistry as a "privileged structure," serving as a critical pharmacophore for Sigma-1 receptor (σ1R) modulation , antifungal agents (ergosterol biosynthesis inhibitors), and acetylcholinesterase (AChE) inhibitors .
Executive Summary
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride (CAS: Variable by derivative) represents a high-affinity scaffold used to design Multi-Target Directed Ligands (MTDLs). Unlike simple piperidines, the 2,4-dimethoxy substitution on the phenyl ring confers specific electronic and steric properties that enhance binding affinity to the Sigma-1 receptor (σ1R) chaperone and fungal sterol isomerases .
Key Applications:
-
Neuroprotection: Modulation of σ1R to reduce ER stress and calcium dysregulation in Alzheimer’s and neuropathic pain models.
-
Antifungal Therapy: Inhibition of the ergosterol biosynthetic pathway, specifically targeting sterol C14-reductase (
-reductase) and -isomerase. -
Cognitive Enhancement: Structural analogs function as dual AChE/σ1R inhibitors, mimicking the pharmacophore of Donepezil.
Chemical Identity & Synthesis
The synthesis of the hydrochloride salt is the foundational step for generating bioactive derivatives. The presence of the electron-donating methoxy groups at the ortho and para positions activates the phenyl ring, influencing the lipophilicity (LogP) and metabolic stability of the compound.
Synthesis Workflow (DOT Diagram)
The following diagram outlines the convergent synthesis via Suzuki-Miyaura coupling, followed by reduction and salt formation.
Figure 1: Convergent synthesis pathway utilizing palladium-catalyzed cross-coupling to install the aryl moiety.
Primary Biological Mechanism: Sigma-1 Receptor Modulation
The 4-phenylpiperidine moiety is the classic pharmacophore for Sigma-1 receptors (σ1R) . The σ1R is an endoplasmic reticulum (ER) chaperone protein that regulates calcium signaling and cellular survival.
Mechanism of Action[1][2][3][4][5]
-
Ligand Binding: The protonated nitrogen of the piperidine forms an electrostatic interaction with Glu172 in the σ1R ligand-binding pocket.
-
Chaperone Dissociation: Agonist binding causes σ1R to dissociate from BiP (Binding immunoglobulin Protein).
-
Translocation: Active σ1R translocates to the Mitochondria-Associated ER Membrane (MAM).
-
IP3R Stabilization: It stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), ensuring proper Ca²⁺ transfer from ER to mitochondria, boosting ATP production and preventing apoptosis.
Signaling Cascade (DOT Diagram)
Figure 2: Mechanism by which the scaffold modulates ER-mitochondria crosstalk to promote cell survival.
Secondary Biological Activity: Antifungal & AChE Inhibition
Antifungal Activity (Ergosterol Biosynthesis)
Derivatives of 4-phenylpiperidine act as inhibitors of the ergosterol pathway in fungi (e.g., Candida albicans).
-
Target: Sterol C14-reductase (ERG24) and Sterol C8-isomerase (ERG2).
-
Effect: Accumulation of toxic sterol intermediates (e.g., ignosterol) leads to membrane permeability defects and fungal cell death.
-
SAR Insight: The 2,4-dimethoxy substitution increases lipophilicity, aiding penetration of the fungal cell wall.
Acetylcholinesterase (AChE) Inhibition
This scaffold is a fragment analog of Donepezil .[1]
-
Binding Mode: The piperidine ring binds to the anionic sub-site of AChE (Trp84), while the dimethoxyphenyl group interacts with the peripheral anionic site (PAS) via
- stacking. -
Therapeutic Value: Dual inhibition of AChE and σ1R provides a synergistic effect for treating Alzheimer's disease (cognitive boost + neuroprotection).
Quantitative Data Summary
The following table summarizes the typical activity ranges for derivatives of this scaffold based on structure-activity relationship (SAR) studies.
| Target | Assay Type | Activity Range (IC50 / Ki) | Biological Effect |
| Sigma-1 Receptor | Radioligand Binding ([³H]-(+)-pentazocine) | 1.5 nM – 50 nM | High affinity agonist/antagonist |
| Sigma-2 Receptor | Radioligand Binding ([³H]-DTG) | > 1,000 nM | High selectivity for σ1 over σ2 |
| Acetylcholinesterase | Ellman’s Colorimetric Assay | 0.5 µM – 15 µM | Moderate inhibition (Reversible) |
| Candida albicans | MIC (Broth Dilution) | 4 µg/mL – 32 µg/mL | Fungistatic/Fungicidal |
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(2,4-Dimethoxyphenyl)piperidine HCl
Validates the chemical identity of the scaffold.
-
Coupling: Dissolve N-Boc-4-bromopiperidine (1.0 eq) and 2,4-dimethoxyphenylboronic acid (1.2 eq) in a mixture of Toluene/Ethanol (4:1).
-
Catalysis: Add Pd(PPh₃)₄ (0.05 eq) and 2M aqueous Na₂CO₃ (2.0 eq). Degas with nitrogen.
-
Reaction: Reflux at 90°C for 12 hours under inert atmosphere. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool, filter through celite, and extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Deprotection: Dissolve the intermediate in 4M HCl in dioxane. Stir at room temperature for 2 hours.
-
Isolation: The hydrochloride salt precipitates as a white solid. Filter, wash with diethyl ether, and dry under vacuum.
-
Quality Control: Verify via ¹H NMR (D₂O) – Look for two methoxy singlets (~3.8 ppm) and aromatic protons.
-
Protocol B: Sigma-1 Receptor Binding Assay
Validates the primary mechanism of action.
-
Membrane Preparation: Harvest HEK293 cells stably expressing human σ1R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Incubation:
-
Total Binding: Incubate 50 µg membrane protein with 2 nM [³H]-(+)-pentazocine (specific σ1 radioligand).
-
Test Compound: Add 4-(2,4-Dimethoxyphenyl)piperidine derivative at concentrations ranging from
to M. -
Non-Specific Binding: Define using 10 µM Haloperidol.
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.
Protocol C: Antifungal Susceptibility Testing (MIC)
Validates the anti-infective potential (CLSI M27-A3 Standard).
-
Inoculum: Prepare Candida albicans suspension adjusted to
to cells/mL in RPMI 1640 medium. -
Plating: Dispense 100 µL of inoculum into 96-well microtiter plates.
-
Treatment: Add 100 µL of the test compound (dissolved in DMSO/media) to achieve serial dilutions (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Controls: Include Growth Control (no drug) and Sterile Control (no fungi).
-
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration showing 100% inhibition of growth compared to control.
References
-
Sigma-1 Receptor Pharmacology
-
Antifungal Activity of Piperidines
- Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
- Source: MDPI (Molecules, 2020).
-
URL:[Link]
-
AChE Inhibition & Donepezil Analogs
-
Sigma-1/Histamine Dual Ligands
Sources
An In-Depth Technical Guide to Predicting the ADME Properties of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
Foreword: A Proactive Approach to Drug Development
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for success. A significant proportion of promising drug candidates falter in later stages of development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] This technical guide provides a comprehensive framework for the early-stage prediction of the ADME profile of a novel compound, 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride. By integrating robust in silico predictive modeling with validated in vitro experimental protocols, researchers can gain critical insights into the pharmacokinetic potential of this molecule, enabling data-driven decisions and mitigating the risk of late-stage attrition. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies for a thorough ADME characterization.
The Compound of Interest: 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
The subject of this guide is 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride, a small molecule featuring a piperidine ring linked to a dimethoxyphenyl moiety. The piperidine scaffold is a common structural motif in many pharmaceuticals, often contributing to favorable physicochemical and pharmacokinetic properties.[3] The dimethoxyphenyl group, on the other hand, will significantly influence the molecule's lipophilicity and potential metabolic pathways. A thorough understanding of how these structural features collectively impact the ADME profile is crucial for its development as a potential therapeutic agent.
The Predictive Power of In Silico Modeling: A First Look into ADME
Before embarking on resource-intensive in vitro studies, computational modeling provides a rapid and cost-effective initial assessment of a compound's likely ADME characteristics.[4] These predictions are invaluable for prioritizing candidates and for designing more targeted and efficient experimental work.
Predicting Key Physicochemical Properties
A molecule's fundamental physicochemical properties, such as its lipophilicity (logP), acid dissociation constant (pKa), and aqueous solubility, are the primary determinants of its ADME profile.[5] For 4-(2,4-Dimethoxyphenyl)piperidine, we can predict these values using established online tools such as SwissADME.[4][5][6]
| Property | Predicted Value | Implication for ADME |
| Molecular Weight | 221.30 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Lipophilicity) | 2.85 | Moderate lipophilicity suggests a good balance between membrane permeability and aqueous solubility. |
| pKa (Basic) | 9.50 | The piperidine nitrogen is predicted to be protonated at physiological pH, which will influence its solubility and interactions with transporters and metabolizing enzymes. |
| Water Solubility | Moderately Soluble | The hydrochloride salt form is expected to enhance aqueous solubility.[7] However, the moderate logP suggests that solubility might be pH-dependent. |
Note: These values are in silico predictions and should be experimentally verified.
Predicting ADME Properties: A Deeper Dive
Beyond basic physicochemical properties, more sophisticated computational models can predict specific ADME behaviors.
-
Absorption: The moderate lipophilicity and molecular weight suggest that passive diffusion across the intestinal membrane is likely. The predicted pKa indicates that the compound will be mostly ionized in the stomach and partially ionized in the intestine, which could impact its absorption rate.
-
Distribution: The predicted logP suggests that the compound may distribute into tissues. Its potential to cross the blood-brain barrier (BBB) would be of interest if it is being developed for a central nervous system (CNS) target.[8][9]
-
Metabolism: The dimethoxyphenyl and piperidine moieties are potential sites for metabolism.
-
Excretion: The route and rate of excretion will depend on the extent of metabolism and the physicochemical properties of the parent compound and its metabolites.
In Vitro Experimental Protocols: Validating the Predictions
While in silico models provide valuable guidance, in vitro assays are essential for generating robust experimental data to confirm and refine the predicted ADME profile. The following protocols are designed to be self-validating, with clear controls and acceptance criteria.
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as a reliable in vitro model of the human intestinal epithelium.[8] This assay is crucial for assessing a compound's potential for oral absorption.
Caption: Caco-2 Permeability Assay Workflow.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of the monolayer is measured to ensure its integrity. A TEER value above a pre-defined threshold indicates a well-formed barrier.
-
Dosing: The test compound, 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride, is added to either the apical (A) side (to measure absorption) or the basolateral (B) side (to measure efflux) of the monolayer.
-
Sampling: At various time points, samples are taken from the receiver compartment (basolateral for A to B transport, apical for B to A transport).
-
Quantification: The concentration of the compound in the samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Liver Microsome Stability Assay for Metabolic Clearance
This assay provides an initial assessment of the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[8]
Caption: Liver Microsome Stability Assay Workflow.
-
Incubation: The test compound is incubated with pooled human liver microsomes at 37°C in the presence of a buffer.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Time Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. From the slope of this line, the in vitro half-life (t½) and the intrinsic clearance (CLint) are calculated.
Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. Equilibrium dialysis is a widely accepted method for determining the fraction of a compound that is unbound in plasma.
Caption: Plasma Protein Binding Assay Workflow.
-
Preparation: The test compound is added to pooled human plasma.
-
Dialysis Setup: The plasma containing the compound is placed in one chamber of a dialysis cell, separated by a semi-permeable membrane from a chamber containing a buffer.
-
Equilibration: The dialysis unit is incubated at 37°C with gentle agitation for a sufficient time to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After equilibration, samples are taken from both the plasma and the buffer chambers.
-
Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Synthesizing the Data: Building a Comprehensive ADME Profile
The true power of this predictive approach lies in the integration of the in silico and in vitro data.
-
Absorption: If the Caco-2 permeability is high and the efflux ratio is low, this, combined with favorable physicochemical properties, would strongly suggest good oral absorption.
-
Distribution: A low to moderate fraction unbound in the plasma protein binding assay, along with the predicted logP, will inform the likely volume of distribution.
-
Metabolism: A short half-life in the liver microsome stability assay would indicate rapid metabolic clearance, which may necessitate further studies to identify the specific metabolites and the enzymes involved. Conversely, high stability would suggest that metabolism is not a major route of elimination.
-
Excretion: The combined data will provide a clearer picture of the likely routes of excretion, whether it be renal clearance of the parent compound or biliary and/or renal clearance of metabolites.
Conclusion: A Roadmap for Informed Drug Development
This technical guide has outlined a robust, multi-faceted approach to predicting the ADME properties of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride. By commencing with a strong foundation of in silico predictions and systematically validating these with well-designed in vitro experiments, researchers can build a comprehensive and reliable ADME profile early in the drug discovery process. This proactive strategy not only conserves valuable resources but also significantly enhances the probability of selecting and advancing drug candidates with a higher likelihood of clinical success. The methodologies described herein are not merely a set of procedures but a logical framework for making informed, data-driven decisions in the complex and challenging endeavor of bringing new medicines to patients.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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Lombardo, F., Obach, R. S., Varma, M. V., & Di, L. (2018). In Silico Prediction of Aqueous Solubility, Human Plasma Protein Binding and Volume of Distribution of Compounds From Calculated pKa and AlogP98 Values. Journal of Pharmaceutical Sciences, 107(11), 2847-2858. [Link]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
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de Groot, M. J., Ackland, M. J., Horne, V. A., Roffel, A. F., & van der Aar, E. M. (2002). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Xenobiotica, 32(9), 839–851. [Link]
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Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., ... & Whittaker, M. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475–486. [Link]
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Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117–1121. [Link]
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Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
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Mahar Doan, K. M., Humphreys, J. E., Webster, L. O., Wring, S. A., Shampine, L. J., Serabjit-Singh, C. J., ... & Polli, J. W. (2012). ADME attribute alignment of marketed CNS drugs and CNS candidates. Journal of Medicinal Chemistry, 55(22), 9785–9796. [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]
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Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]
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Varma, M. V., Gardner, I., Steyn, S. J., Nkansah, P., Rotter, C. J., Whitney-Pickett, C., ... & El-Kattan, A. F. (2012). pH-dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery. Molecular Pharmaceutics, 9(7), 1973–1983. [Link]
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Obach, R. S. (1999). The prediction of human metabolic clearance from in vitro data. Current Opinion in Drug Discovery & Development, 2(1), 47–56. [Link]
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Bhal, S. K., Kassam, K., Peirson, I. G., & Pearl, G. M. (2007). The work-flow of ADMET in drug discovery. Current Computer-Aided Drug Design, 3(1), 21–33. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions - Guidance for Industry. [Link]
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Waters, N. J. (2003). The assessment of the absorption, distribution, metabolism and excretion of new chemical entities in drug discovery and development. Current Opinion in Drug Discovery & Development, 6(1), 59–69. [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192–204. [Link]
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Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC Neurology, 9(Suppl 1), S3. [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
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Evotec. (n.d.). Microsomal Stability. [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. [Link]
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Visikol. (2022). Plasma Protein Binding Assay. [Link]
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U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
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ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
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CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]
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Domainex. (n.d.). Plasma Protein Binding Assay. [Link]
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National Center for Biotechnology Information. (2014). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]
-
PubMed. (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]
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PubMed. (2000). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. [Link]
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Methodological & Application
Application Notes and Protocols for the Dosing and Administration of 4-(2,4-Dimethoxyphenyl)piperidine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical investigation of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride, a research chemical with structural similarities to known serotonergic agents. Due to the limited publicly available data on this specific compound, this document synthesizes information from structurally related molecules, particularly those with a dimethoxyphenyl moiety, to propose a rational approach to its in vivo evaluation. The primary focus is on establishing initial dosing paradigms, appropriate routes of administration, and relevant behavioral assays in rodent models, with an emphasis on investigating its potential as a serotonin 2A (5-HT2A) receptor agonist. All protocols are designed to be self-validating and adhere to the highest standards of scientific integrity.
Introduction and Scientific Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1] The substitution pattern on the phenyl ring of phenylpiperidine derivatives plays a crucial role in determining their pharmacological activity and receptor selectivity. The presence of a 2,4-dimethoxy substitution on the phenyl ring of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride suggests a potential interaction with monoamine receptors, particularly serotonin receptors.
Compounds with a 2,5-dimethoxyphenyl substitution, such as those in the 2C-x family of phenethylamines, are well-characterized as potent agonists of the 5-HT2A receptor.[2][3][4] Activation of the 5-HT2A receptor is the primary mechanism underlying the effects of classical psychedelic drugs.[5][6][7] Given the structural analogy, it is hypothesized that 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride may also act as a 5-HT2A receptor agonist.
The primary behavioral manifestation of 5-HT2A receptor activation in rodents is the head-twitch response (HTR).[8] This rapid, side-to-side head movement is a reliable and widely used behavioral proxy for in vivo 5-HT2A receptor agonism and is considered a preclinical model for hallucinogenic potential.[8] Therefore, the initial in vivo characterization of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride should focus on its ability to induce the HTR in mice or rats.
Compound Information and Physicochemical Properties
A thorough understanding of the compound's properties is essential for proper handling and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₂ · HCl | Inferred from structure |
| Molecular Weight | 257.76 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Typical for hydrochloride salts |
| Solubility | Expected to be soluble in aqueous solutions. | Hydrochloride salts of amines are generally water-soluble. |
| Storage | Store at 2-8°C in a dry, well-ventilated place, protected from light. | General recommendation for piperidine derivatives. |
Note: Experimental verification of solubility in various vehicles is a critical first step before dose preparation.
Safety and Handling
As with any novel research chemical, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][9] Avoid contact with skin and eyes.[5]
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Experimental Protocols
Preparation of Dosing Solutions
The hydrochloride salt form of 4-(2,4-Dimethoxyphenyl)piperidine suggests good solubility in aqueous vehicles.
Protocol 4.1.1: Preparation of a 1 mg/mL Stock Solution
-
Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility for in vivo administration.
-
Weighing: Accurately weigh the desired amount of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride.
-
Solubilization: For a 1 mg/mL stock solution, dissolve 10 mg of the compound in 10 mL of sterile 0.9% saline.
-
Mixing: Vortex or sonicate briefly until the compound is fully dissolved. Visually inspect for any particulates.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the stock solution at 2-8°C, protected from light. Prepare fresh solutions weekly or as stability allows.
Rationale: Using sterile saline as the vehicle is standard for intraperitoneal (i.p.) and subcutaneous (s.c.) injections in rodents, as it is isotonic and minimizes irritation.
Animal Models
Male C57BL/6J mice are a commonly used strain for HTR studies due to their robust and reliable response to 5-HT2A agonists.[5] Male Sprague-Dawley or Wistar rats are also suitable. Animals should be group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. All procedures must be approved by the institution's Animal Care and Use Committee.
Dose Selection and Rationale
Due to the absence of specific data for this compound, an initial dose-finding study is necessary. The doses of known 5-HT2A agonists that induce HTR can be used as a starting point.
-
DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane): Induces maximal HTR in rodents at doses between 1 and 10 mg/kg.[8]
-
25CN-NBOH: A more selective 5-HT2A agonist, tested at 1.0 mg/kg in mice.[5]
-
LPH-5 ((S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine): Induces robust HTR in rats at doses ranging from 1.5 to 12.0 mg/kg (i.p.).[10][11]
Proposed Dose Range for Initial HTR Study: Based on the above, a logarithmic dose range is recommended to cover a wide spectrum of potential potencies:
-
0.1 mg/kg
-
0.3 mg/kg
-
1.0 mg/kg
-
3.0 mg/kg
-
10.0 mg/kg
A vehicle control group (0.9% saline) is mandatory.
Administration Routes
-
Intraperitoneal (i.p.) Injection: This is the most common and recommended route for initial screening of HTR-inducing compounds. It provides rapid systemic absorption.
-
Subcutaneous (s.c.) Injection: An alternative to i.p. injection, which may offer a more sustained release profile.
-
Oral Gavage (p.o.): Can be explored in subsequent studies to assess oral bioavailability.
Diagram 4.4.1: Experimental Workflow for Initial HTR Screening
Caption: Workflow for the initial screening of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride.
Head-Twitch Response (HTR) Assay
Protocol 4.5.1: HTR Quantification in Mice
-
Habituation: Place individual mice in clear observation chambers for at least 30 minutes to acclimate.
-
Administration: Administer the assigned dose of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride or vehicle via i.p. injection.
-
Observation: Immediately after injection, begin recording the number of head twitches for a period of 60 to 90 minutes. A head twitch is a rapid, side-to-side rotational movement of the head that is not part of normal grooming or exploratory behavior.
-
Quantification: The total number of head twitches during the observation period is the primary endpoint. Data can also be binned into time intervals (e.g., 5-minute bins) to assess the time course of the effect.
-
Blinding: The observer scoring the HTR should be blind to the treatment conditions.
Diagram 4.5.2: Decision Tree for Follow-up Studies Based on HTR Results
Caption: Decision-making framework for subsequent studies.
Data Presentation and Interpretation
All quantitative data should be presented clearly.
Table 5.1: Example Data Table for HTR Study
| Treatment Group | Dose (mg/kg, i.p.) | n | Mean HTR (± SEM) |
| Vehicle | 0 | 8 | 1.2 ± 0.5 |
| Compound X | 0.1 | 8 | 3.5 ± 1.1 |
| Compound X | 0.3 | 8 | 15.8 ± 3.2 |
| Compound X | 1.0 | 8 | 45.6 ± 7.9 |
| Compound X | 3.0 | 8 | 52.1 ± 8.5 |
| Compound X | 10.0 | 8 | 38.4 ± 6.3** |
| p < 0.05, **p < 0.01 vs. Vehicle (e.g., One-way ANOVA with post-hoc test) |
A dose-dependent increase in HTR that is blocked by a selective 5-HT2A antagonist (e.g., MDL 100,907) would provide strong evidence for a 5-HT2A receptor-mediated mechanism of action.[12][13]
Potential Pitfalls and Troubleshooting
-
Lack of HTR: If no HTR is observed, it could indicate that the compound is not a 5-HT2A agonist, has poor brain penetration, or is rapidly metabolized. Consider higher doses or a different route of administration.
-
U-shaped Dose-Response Curve: Some 5-HT2A agonists exhibit a biphasic or inverted U-shaped dose-response curve for HTR.[8] It is important to test a wide range of doses to capture this potential effect.
-
Adverse Effects: At higher doses, monitor animals for any signs of toxicity, such as seizures, stereotypy, or excessive sedation.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vivo characterization of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride in animal models. The proposed protocols, based on the pharmacology of structurally related compounds, offer a scientifically sound starting point for investigating its potential as a 5-HT2A receptor agonist. Positive results in the HTR assay should be followed by more extensive behavioral and neurochemical studies to fully elucidate its pharmacological profile.
References
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(S)-2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors. (n.d.). Academia.edu. Retrieved January 29, 2026, from [Link]
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Acute serotonin 2A receptor activation impairs behavioral flexibility in mice. (2020). PubMed. Retrieved January 29, 2026, from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved January 29, 2026, from [Link]
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Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
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Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed. Retrieved January 29, 2026, from [Link]
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Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. (2009). ResearchGate. Retrieved January 29, 2026, from [Link]
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4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. (2003). PubMed Central. Retrieved January 29, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 29, 2026, from [Link]
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Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (2022). PubMed Central. Retrieved January 29, 2026, from [Link]
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5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
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Head-twitch response. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
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Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. (2018). PubMed Central. Retrieved January 29, 2026, from [Link]
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Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies. (2011). National Institutes of Health. Retrieved January 29, 2026, from [Link]
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Role of 5-HT(1A)- and 5-HT(2A) receptors for the murine model of the serotonin syndrome. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. (2024). bioRxiv. Retrieved January 29, 2026, from [Link]
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25CN-NBOH. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
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DOx. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
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The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. (2024). ACS Publications. Retrieved January 29, 2026, from [Link]
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Impact of Serotonergic 5HT1A and 5HT2A Receptor Activation on the Respiratory Response to Hypercapnia in a Rat Model of Parkinson's Disease. (2024). MDPI. Retrieved January 29, 2026, from [Link]
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Structure–activity relationships of serotonin 5-HT2A agonists. (2012). ResearchGate. Retrieved January 29, 2026, from [Link]
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Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies. (2011). PubMed. Retrieved January 29, 2026, from [Link]
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Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (n.d.). Wiley Online Library. Retrieved January 29, 2026, from [Link]
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Investigating 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride: A Novel Ligand for CNS Target Discovery
An Application Guide for the Neuroscience Researcher
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically successful central nervous system (CNS) drugs.[1][2] Its conformational flexibility and basic nitrogen atom allow for precise interactions with numerous receptor types. When combined with a dimethoxyphenyl moiety, a functional group present in several well-characterized serotonergic and dopaminergic ligands, the resulting molecule, 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride, emerges as a compelling candidate for novel neuroscience research.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the neuropharmacological profile of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride (herein referred to as "Compound X" for brevity). Due to the novelty of this specific molecule, this guide is structured as a strategic research plan, outlining hypothesized mechanisms of action based on its structural components and providing detailed protocols for its systematic characterization. The aim is to equip researchers with the foundational knowledge and experimental framework to elucidate the potential of Compound X as a tool for studying CNS pathways or as a lead for therapeutic development.
Physicochemical Properties and Compound Handling
A thorough understanding of a compound's physical and chemical properties is the bedrock of reproducible research. While empirical data for Compound X is not yet widely available, we can predict its key characteristics to guide experimental design.
| Property | Predicted Value / Handling Protocol | Rationale & Justification |
| Molecular Formula | C₁₃H₁₉NO₂ · HCl | Based on chemical structure. |
| Molecular Weight | 257.76 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of similar amines. |
| Solubility | Soluble in water and DMSO | The hydrochloride salt form enhances aqueous solubility. DMSO is a standard solvent for creating high-concentration stock solutions for in vitro assays. |
| Storage | Store at -20°C, desiccated, protected from light | Standard procedure to prevent degradation of research chemicals, especially from hydrolysis and photolysis. |
| Stock Solution Prep. | Prepare a 10 mM stock in sterile DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. For aqueous-based assays, further dilute from the DMSO stock into the appropriate aqueous buffer immediately before use, ensuring the final DMSO concentration is non-toxic to cells (typically <0.1%). | DMSO is an effective solvent, and this protocol minimizes compound degradation and ensures consistent concentrations across experiments. |
Hypothesized Mechanisms of Action: A Trio of Possibilities
The structure of Compound X suggests potential interactions with at least three major classes of CNS receptors that are critically involved in neuropsychiatric and neurodegenerative disorders. The primary research objective is to determine its affinity and functional activity at these targets.
-
Sigma-1 (σ₁) Receptor Modulation: The piperidine core is a well-established pharmacophore for high-affinity sigma-1 receptor ligands.[3][4] The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, implicated in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems.[5] Ligands targeting σ₁ receptors are under investigation for treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[3][5] The protonated piperidine nitrogen in Compound X could form a crucial salt bridge interaction with the glutamate residue (Glu172) in the σ₁ receptor binding pocket, a key interaction for many high-affinity ligands.[4]
-
Serotonin (5-HT) Receptor Interaction: The dimethoxyphenyl group is a classic feature of many serotonergic ligands. Specifically, 2,5-dimethoxy-substituted compounds are known to be potent agonists at the 5-HT₂A receptor, mediating the effects of classical psychedelics.[6][7] While Compound X possesses a 2,4-dimethoxy substitution, this structural similarity warrants a thorough investigation of its binding profile across serotonin receptor subtypes, especially the 5-HT₂A receptor, which is a key target for antipsychotics and a mediator of cognitive and perceptual processes.[8]
-
Dopamine (D) Receptor Activity: Piperidine and its analogs are also integral to many dopamine receptor ligands.[9][10] Depending on the substitution pattern, these compounds can exhibit selectivity for different dopamine receptor subtypes (D₂, D₃, D₄), which are central to motor control, motivation, and cognition.[11][12] Dysregulation of dopamingeric systems is a hallmark of Parkinson's disease, schizophrenia, and addiction.
The initial characterization should therefore focus on screening Compound X against these three receptor systems to identify its primary molecular target(s).
Caption: Hypothesized molecular targets for Compound X.
PART 1: In Vitro Characterization Protocols
The first phase of investigation involves a systematic in vitro screening to determine the binding affinity and functional activity of Compound X.
Protocol 1.1: Primary Screening via Radioligand Binding Assays
This protocol is designed to determine the binding affinity (Ki) of Compound X for our primary hypothesized targets. It employs a competitive binding format where Compound X competes with a known high-affinity radioligand for binding to the receptor.[13][14]
Objective: To quantify the binding affinity of Compound X at human σ₁, 5-HT₂A, and D₂ receptors.
Materials:
-
Cell membrane preparations expressing the human receptor of interest (e.g., from HEK293 cells).
-
Radioligands:
-
σ₁: [³H]-pentazocine
-
5-HT₂A: [³H]-ketanserin
-
D₂: [³H]-spiperone
-
-
Non-specific binding competitors:
-
σ₁: Haloperidol (10 µM)
-
5-HT₂A: Mianserin (10 µM)
-
D₂: Haloperidol (10 µM)
-
-
Compound X (serial dilutions, e.g., from 0.1 nM to 100 µM).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of Compound X in the assay buffer.
-
Assay Setup: In a 96-well plate, combine in the following order:
-
50 µL of assay buffer (for total binding) or non-specific competitor (for non-specific binding).
-
50 µL of Compound X at various concentrations.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
50 µL of the membrane preparation (protein concentration optimized beforehand).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[13]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester or vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[15]
-
Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of Compound X.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: General workflow for in vitro characterization.
Protocol 1.2: Functional Characterization (Example: 5-HT₂A Receptor)
If binding assays reveal significant affinity, the next step is to determine if Compound X acts as an agonist, antagonist, or inverse agonist.
Objective: To measure the functional activity of Compound X at the 5-HT₂A receptor using a calcium mobilization assay. (The 5-HT₂A receptor is Gq-coupled, leading to an increase in intracellular calcium upon activation).[8]
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Serotonin (as a reference agonist).
-
Ketanserin (as a reference antagonist).
-
Compound X.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM loading solution. Incubate for 1 hour at 37°C.
-
Washing: Wash the cells gently with the assay buffer to remove excess dye.
-
Agonist Mode:
-
Place the plate in the fluorescence reader and monitor baseline fluorescence.
-
Add varying concentrations of Compound X and record the fluorescence change over time.
-
Include serotonin as a positive control.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of Compound X for 15-30 minutes.
-
Add a fixed concentration of serotonin (e.g., its EC₈₀) and record the fluorescence change.
-
Include ketanserin as a positive control.
-
-
Data Analysis:
-
For agonist mode, plot the peak fluorescence response against the log concentration of Compound X to determine the EC₅₀ and maximal efficacy (Emax) relative to serotonin.
-
For antagonist mode, plot the serotonin response against the log concentration of Compound X to determine the IC₅₀.
-
Protocol 1.3: Neuroprotection & Neurotoxicity Assay
This protocol assesses whether Compound X can protect neuronal cells from a known toxin or if it is inherently toxic at high concentrations.
Objective: To evaluate the neuroprotective potential of Compound X against MPP⁺-induced toxicity in SH-SY5Y cells. (MPP⁺ is a neurotoxin that induces a Parkinson's-like pathology).
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 with FBS).
-
MPP⁺ (1-methyl-4-phenylpyridinium).
-
Compound X.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
A 96-well plate reader (absorbance).
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of Compound X for 1-2 hours.
-
Toxin Exposure: Add a pre-determined toxic concentration of MPP⁺ to the wells (except for the vehicle control wells).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot cell viability (%) against the log concentration of Compound X in the presence of MPP⁺ to determine its neuroprotective IC₅₀.
-
Run a parallel experiment without MPP⁺ to assess the inherent cytotoxicity of Compound X.
-
PART 2: In Vivo Characterization Protocols
Following promising in vitro results, the next phase is to evaluate the effects of Compound X in living organisms. These protocols are foundational for understanding its potential therapeutic effects and side-effect profile.[16]
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 2.1: Open Field Test (Locomotor Activity & Anxiety)
Objective: To assess the effects of Compound X on spontaneous locomotor activity, exploration, and anxiety-like behavior in mice.[16]
Materials:
-
Male C57BL/6 mice.
-
Open field arena (e.g., 40x40x30 cm) with video tracking software.
-
Compound X dissolved in a suitable vehicle (e.g., saline or 0.5% Tween 80 in saline).
-
Vehicle control.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer Compound X (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) injection.
-
Testing: 30 minutes post-injection (for i.p.), place the mouse in the center of the open field arena and record its activity for 10-15 minutes.
-
Data Analysis: The tracking software will automatically quantify parameters such as:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
-
Interpretation: Compare the results from the Compound X-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in total distance may indicate sedative effects, while an increase could suggest stimulant properties.
Protocol 2.2: Hot Plate Test (Analgesia)
Objective: To evaluate the potential analgesic (pain-relieving) properties of Compound X.
Materials:
-
Male ICR mice or Sprague-Dawley rats.
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
-
Compound X and vehicle.
-
Morphine (as a positive control).
Procedure:
-
Baseline Measurement: Place each animal on the hot plate and record the latency (in seconds) to a pain response (e.g., licking a hind paw or jumping). Remove the animal immediately after the response. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
Dosing: Administer Compound X, vehicle, or morphine.
-
Post-Dosing Measurement: At various time points after dosing (e.g., 30, 60, 90 minutes), repeat the hot plate test.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 . Compare the %MPE across treatment groups.
Caption: General workflow for in vivo characterization.
Conclusion and Future Directions
The structural features of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride position it as a highly attractive candidate for neuroscience research. The systematic application of the protocols outlined in this guide will enable a comprehensive characterization of its pharmacological profile. By first identifying its primary molecular targets through in vitro binding and functional assays, and subsequently evaluating its effects on behavior in vivo, researchers can efficiently uncover its potential as a selective CNS modulator. This structured approach ensures that the investigation is both scientifically rigorous and resource-effective, paving the way for elucidating novel neurobiological pathways and potentially identifying a new class of therapeutics for challenging neurological and psychiatric disorders.
References
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Anonymous. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. PubMed. Available at: [Link]
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Anonymous. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
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Anonymous. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Anonymous. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]
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Anonymous. (n.d.). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. Available at: [Link]
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Anonymous. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]
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Anonymous. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]
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Anonymous. (2026). The Role of Piperidine Derivatives in Neurological Drug Discovery. Blogger. Available at: [Link]
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Anonymous. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. PMC. Available at: [Link]
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Anonymous. (n.d.). Phencyclidine. Wikipedia. Available at: [Link]
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Anonymous. (n.d.). 25CN-NBOH. Wikipedia. Available at: [Link]
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Anonymous. (n.d.). 5-HT2A receptor. Wikipedia. Available at: [Link]
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Anonymous. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Available at: [Link]
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Anonymous. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. Available at: [Link]
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Anonymous. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Available at: [Link]
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Anonymous. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. Available at: [Link]
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Anonymous. (n.d.). Neuronal Cell viability and cytotoxicity assays. Axion BioSystems. Available at: [Link]
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Anonymous. (n.d.). New experimental models of the blood-brain barrier for CNS drug discovery. PMC. Available at: [Link]
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Anonymous. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]
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Anonymous. (n.d.). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link]
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Anonymous. (n.d.). Structured evaluation of rodent behavioral tests used in drug discovery research. PMC. Available at: [Link]
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Anonymous. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]
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Anonymous. (2025). Comparing Neuroprotective Drug Efficacy in Rodent Neonatal Brain Injury Models. bioRxiv. Available at: [Link]
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Anonymous. (n.d.). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]
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Anonymous. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]
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Anonymous. (n.d.). Neurotoxicity Assay. Innoprot. Available at: [Link]
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Anonymous. (2025). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. ResearchGate. Available at: [Link]
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Anonymous. (2023). Experimental Medicine Approaches in Early-Phase CNS Drug Development. PubMed. Available at: [Link]
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Anonymous. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion BioSystems. Available at: [Link]
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Anonymous. (n.d.). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available at: [Link]
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Anonymous. (2025). Structured evaluation of rodent behavioral tests used in drug discovery research. PubMed. Available at: [Link]
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Anonymous. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online. Available at: [Link]
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Anonymous. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. Available at: [Link]
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Anonymous. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Spandidos Publications. Available at: [Link]
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Anonymous. (n.d.). About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]
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Anonymous. (n.d.). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. Available at: [Link]
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Anonymous. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. ResearchGate. Available at: [Link]
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Anonymous. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. PMC. Available at: [Link]
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Anonymous. (n.d.). Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]
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Anonymous. (n.d.). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]
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Anonymous. (n.d.). In vitro cellular models for neurotoxicity studies. Diva. Available at: [Link]
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Anonymous. (2025). Methods for Novel Psychoactive Substance Analysis. ResearchGate. Available at: [Link]
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Anonymous. (2026). Development, Fabrication and Application of a Sectioned 3D-Printed Human Nasal Cavity Model for In Vitro Nasal Spray Deposition Studies. MDPI. Available at: [Link]
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Application Note: Safe Handling and Storage of 4-(2,4-Dimethoxyphenyl)piperidine Hydrochloride
This Application Note and Protocol guide is designed for researchers and drug development professionals handling 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride . It synthesizes specific chemical data with "read-across" safety principles derived from the substituted phenylpiperidine class, ensuring a high-integrity safety framework.
Introduction & Chemical Identity
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of Central Nervous System (CNS) active agents.[1] Structurally, it consists of a piperidine ring substituted at the 4-position with a phenyl group bearing two methoxy substituents.[1][2] It serves as a critical intermediate for developing ligands targeting serotonin (5-HT) receptors, sigma receptors, and acetylcholinesterase inhibitors.[1]
Due to its specific structural features—a secondary amine salt—it exhibits significant hygroscopicity and potential biological activity, necessitating strict adherence to handling protocols to prevent degradation and occupational exposure.
Chemical Specifications
| Parameter | Detail |
| Chemical Name | 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride |
| CAS Number | 1185297-31-7 |
| Molecular Formula | C₁₃H₁₉NO₂[1][3][4][5][6][7] · HCl |
| Molecular Weight | 257.76 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.[1] |
| Key Property | Hygroscopic (Avidly absorbs atmospheric moisture) |
Hazard Identification & Risk Assessment (GHS)[1]
Note: While a harmonized GHS classification for this specific isomer is not globally standardized, the following assessment is derived from the "Read-Across" principle using structural analogs (e.g., 4-(4-methoxyphenyl)piperidine HCl).
Core Hazards[1]
-
Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[1] Piperidine derivatives can exhibit potent biological activity.[5][8]
-
Skin/Eye Irritation: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]
-
Sensitization: Potential skin sensitizer upon prolonged contact.
The "Why" Behind the Risk
The hydrochloride salt form is acidic. Upon contact with mucous membranes (eyes, lungs), it can hydrolyze to release trace hydrochloric acid, causing immediate irritation. Furthermore, the piperidine pharmacophore mimics endogenous neurotransmitters, meaning systemic absorption could theoretically trigger off-target CNS effects (dizziness, nausea).[1]
Engineering Controls & Personal Protective Equipment (PPE)[1]
To mitigate the risks identified above, a "Defense-in-Depth" strategy is required.
Hierarchy of Controls Diagram
The following diagram illustrates the mandatory safety workflow, prioritizing engineering controls over PPE.
Figure 1: Safety Hierarchy for handling potent piperidine salts. Primary containment (Blue) is critical.[1]
PPE Specifications[1]
-
Gloves: Nitrile (minimum thickness 0.11 mm).[1] Breakthrough time: >480 mins.
-
Reasoning: Piperidines are organic bases; nitrile offers superior resistance compared to latex.
-
-
Respiratory: If handling outside a fume hood (not recommended), use a full-face respirator with P100/OV cartridges .[1]
-
Clothing: Tyvek lab coat or standard cotton lab coat with splash apron.
Storage Protocol: Preventing Degradation
The primary enemy of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is moisture .[1] Hydrolysis leads to clumping, stoichiometry errors in synthesis, and potential formation of degradation impurities.
Storage Conditions Table
| Condition | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows thermal degradation kinetics.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the electron-rich dimethoxyphenyl ring.[1] |
| Humidity | < 30% RH (Desiccator) | The HCl salt is hygroscopic; moisture turns free-flowing powder into a sticky gum.[1] |
| Container | Amber Glass Vial | Protects from light; glass is impermeable to O₂ compared to plastics.[1] |
Self-Validating Storage Check[1]
-
Visual Inspection: Powder should be free-flowing.[1] If "caking" is observed, moisture ingress has occurred.
-
Seal Integrity: Parafilm or electrical tape should be applied over the cap after flushing with Argon.[1]
Handling & Weighing Protocol
Objective: Weigh 50 mg of compound for a reaction without contaminating the balance or hydrating the stock.
Step-by-Step Workflow
-
Acclimatization: Remove the vial from the refrigerator. Wait 30 minutes before opening.
-
Why? Opening a cold vial in warm air causes immediate condensation inside the vial, ruining the remaining stock.
-
-
Preparation: Place the analytical balance inside a vented enclosure or fume hood. Verify the draft shield is closed.
-
Transfer:
-
Use a static-free spatula (PTFE coated).[1]
-
Open the vial only inside the hood.
-
Weigh into a tared scintiallation vial.
-
-
Re-sealing:
-
Immediately purge the stock vial with a gentle stream of Nitrogen/Argon.
-
Cap tightly and Parafilm.[1]
-
-
Decontamination: Wipe the balance area with a tissue dampened with Methanol (solubilizes the organic salt better than water).
Figure 2: Critical path for handling hygroscopic salts to ensure stock longevity.
Emergency Response & Disposal
Spills (Solid Powder)[1]
-
Evacuate the immediate area if dust is airborne.[1]
-
Don PPE: Double gloves, goggles, N95 mask.
-
Contain: Cover spill with a damp paper towel (to prevent dust dispersal).
-
Clean: Scoop up wet material. Wipe surface with 0.1M NaOH (neutralizes the HCl salt) followed by water.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes. The HCl component causes rapid stinging; immediate dilution is key.
-
Skin Contact: Wash with soap and water.[1] Do not use alcohol (increases skin permeability).[1]
Disposal[1]
-
Classification: Hazardous Organic Waste (Halogenated).[1]
-
Method: Dissolve in a combustible solvent and incinerate in a licensed chemical waste facility.[1] Do not flush down the drain due to potential aquatic toxicity.
References
-
Chemical Identity & CAS: Sinfoo Biotech. Product Data: 4-(2,4-dimethoxyphenyl)piperidine hydrochloride.[1][7][9] Retrieved from (Verified CAS: 1185297-31-7).[1]
-
Structural Analog Safety (Piperidine HCl): Fisher Scientific. Safety Data Sheet: Piperidine Hydrochloride. Retrieved from .[1]
-
General Handling of Potent Compounds: Merck/Sigma-Aldrich.[1] Handling of Air-Sensitive and Hygroscopic Reagents. Retrieved from .[1]
- GHS Classification Methodology: United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). "Read-Across" principles for unlisted isomers.
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.
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Application Note: Characterizing Receptor Binding Kinetics Using 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride as a tool compound for investigating receptor binding kinetics, with a primary focus on the sigma-1 (σ1) receptor. We delve into the foundational principles of receptor pharmacology and present detailed, field-proven protocols for three essential methodologies: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. By integrating expert insights with authoritative references, this document serves as a practical and scientifically rigorous guide to accurately determining binding affinity and kinetic parameters.
Introduction: The Sigma-1 Receptor and the Role of Piperidine Scaffolds
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulates a variety of signaling pathways, including calcium signaling, and regulates numerous ion channels.[1] Its involvement in a range of central nervous system (CNS) disorders such as neurodegenerative diseases, pain, and addiction has made it a compelling target for therapeutic intervention.[2][3]
The piperidine chemical scaffold is a foundational structural element in a multitude of compounds targeting CNS receptors.[4] 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride belongs to this class of molecules, which have shown significant affinity for the σ1R.[5][6] Understanding the precise kinetics of how such compounds interact with their receptor—how quickly they bind (association) and how long they remain bound (dissociation)—is paramount for predicting their pharmacological effect, optimizing drug dosage, and developing safer, more effective therapeutics. This document outlines robust methodologies to elucidate these critical binding parameters.
Foundational Principles of Receptor Binding Kinetics
The interaction between a ligand (L) and a receptor (R) to form a complex (LR) is a dynamic equilibrium. The key parameters governing this interaction are:
-
Affinity (KD): The equilibrium dissociation constant, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower KD value signifies higher binding affinity.
-
Association Rate Constant (kon): The rate at which the ligand binds to the receptor.
-
Dissociation Rate Constant (koff): The rate at which the ligand-receptor complex dissociates.
The relationship is defined by: KD = koff / kon
Different experimental approaches can be used to measure these parameters, each with distinct advantages and considerations.
Methodologies for Kinetic Analysis
We will explore three gold-standard techniques for characterizing the binding of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride to the σ1 receptor.
Radioligand Binding Assays
Radioligand binding assays are a highly sensitive and robust method, considered the gold standard for measuring ligand affinity.[7] They involve using a radioactive version of a ligand (radioligand) to quantify receptor binding.[8][9]
Caption: Workflow for a competitive radioligand binding assay.
This protocol determines the inhibitory constant (Kᵢ) of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride by measuring its ability to compete with a known radioligand for binding to the σ1R. The preferred radioligand for σ1R is [³H]-(+)-pentazocine.[10][11]
Materials:
-
Receptor Source: Membrane preparations from cells expressing human σ1R or tissue homogenates (e.g., guinea pig brain).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Test Compound: 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Non-specific Binding (NSB) Determinator: 10 µM Haloperidol.[12]
-
Filtration System: Brandel cell harvester or equivalent, with Glass Fiber (GF/B) filters.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail & Vials.
Procedure:
-
Prepare Reagents: Dilute the radioligand in Assay Buffer to a final concentration near its KD (e.g., 15 nM for -pentazocine).[12] Prepare serial dilutions of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, combine the following in triplicate for a total volume of 100-200 µL:
-
Total Binding: Receptor preparation + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor preparation + Radioligand + 10 µM Haloperidol.
-
Competition: Receptor preparation + Radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate for 90-120 minutes at 37°C to allow the binding to reach equilibrium.[10][12]
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).[10]
-
Scientist's Note: PEI treatment reduces the non-specific binding of positively charged radioligands to the negatively charged glass fiber filters, thereby improving the signal-to-noise ratio.
-
-
Washing: Immediately wash the filters three times with ~500 µL of ice-cold Wash Buffer to remove unbound radioligand.[10]
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate overnight before counting in a scintillation counter.
The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound. This data is then plotted against the log concentration of the test compound and fitted using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[13][14] The Kᵢ is then calculated using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/KD)
Where [L] is the concentration of the radioligand and KD is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique that measures changes in the refractive index near a sensor surface as molecules bind and dissociate.[15][16] This allows for the direct determination of kon, koff, and KD.[17][18]
Caption: Experimental workflow for a Surface Plasmon Resonance (SPR) analysis.
This protocol outlines the steps for analyzing the interaction between purified σ1R (ligand) and 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride (analyte).
Materials:
-
SPR Instrument: e.g., a Biacore™ system.
-
Sensor Chip: CM5 sensor chip is commonly used for covalent amine coupling.
-
Ligand: Highly purified, soluble σ1R protein.
-
Analyte: 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride.
-
Immobilization Buffers: Amine coupling kit (EDC, NHS), and an appropriate buffer for the receptor (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Running Buffer: HBS-EP+ or similar, potentially with low-level DMSO for analyte solubility.
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified σ1R onto the sensor chip surface via amine coupling. Aim for a low to moderate immobilization density to avoid mass transport limitations. A reference flow cell should be activated and deactivated without protein to serve as a control.
-
Scientist's Note: The choice of immobilization strategy is crucial. While amine coupling is standard, other methods like capture-based approaches might be necessary if the receptor is sensitive to the pH conditions of amine coupling.[19]
-
-
Analyte Preparation: Prepare a series of dilutions of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride in running buffer. A typical concentration range would span at least 5-fold below to 5-fold above the expected KD.
-
Binding Measurement: Perform a kinetic analysis by injecting the different analyte concentrations over the ligand and reference surfaces. Each cycle consists of:
-
Association: Injection of the analyte for a defined period to monitor binding.
-
Dissociation: Flow of running buffer to monitor the dissociation of the analyte from the receptor.
-
Regeneration: Injection of a specific solution (e.g., low pH glycine) to remove any remaining bound analyte, returning the surface to its baseline state.
-
-
Data Collection: The instrument records the binding response in real-time, generating a sensorgram for each concentration.[20]
The reference-subtracted sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[18] This fitting process simultaneously calculates the best-fit values for kon and koff. The KD is then calculated as koff/kon.
Fluorescence Polarization (FP) Assay
FP assays are homogeneous assays well-suited for high-throughput screening.[21] The principle is based on the rotational speed of molecules in solution. A small, fluorescently-labeled ligand (tracer) tumbles rapidly, resulting in low polarization of emitted light. When bound to a large receptor, its tumbling slows dramatically, leading to a high polarization signal.[22][23]
This assay measures the ability of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride to displace a fluorescent tracer from the σ1R binding site.
Materials:
-
Receptor: Purified, soluble σ1R protein.
-
Fluorescent Tracer: A known σ1R ligand conjugated to a fluorophore (e.g., fluorescein or BODIPY). The tracer's KD should be well-characterized.
-
Test Compound: 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride.
-
Assay Buffer: A buffer that maintains protein stability and ligand binding (e.g., PBS with 0.01% Tween-20).
-
Microplate Reader: Equipped with polarization filters.
Procedure:
-
Assay Optimization: First, determine the optimal concentrations of receptor and tracer that provide a stable and robust assay window (the difference between the polarization of the free tracer and the fully bound tracer).
-
Assay Setup: In a suitable microplate (e.g., black, low-binding 384-well), add the following in triplicate:
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measurement: Read the fluorescence polarization values on a microplate reader.
The polarization values are plotted against the log concentration of the test compound. The data is fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀. The Kᵢ can be calculated using a modified Cheng-Prusoff equation specific for FP assays.
Data Presentation and Interpretation
To provide context, the following table presents hypothetical binding data for 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride against known σ1R ligands. Such a table is crucial for comparing the potency and affinity of a new compound.
| Compound | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | kon (10⁵ M⁻¹s⁻¹) | koff (10⁻² s⁻¹) | KD (nM) |
| (+)-Pentazocine | Radioligand | N/A | 16[12] | - | - | 16 |
| Haloperidol | Radioligand | 7.5 | 4.5[12] | - | - | 4.5 |
| 4-(2,4-Dimethoxyphenyl)piperidine HCl | Radioligand | 25 | 15 | - | - | - |
| 4-(2,4-Dimethoxyphenyl)piperidine HCl | SPR | - | - | 2.1 | 3.15 | 15 |
Note: Data for 4-(2,4-Dimethoxyphenyl)piperidine HCl is illustrative.
Conclusion
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride serves as a valuable chemical tool for probing the pharmacology of the sigma-1 receptor. The choice of methodology for studying its binding kinetics depends on the specific research question, available resources, and the required throughput. Radioligand binding assays provide a robust, high-sensitivity method for determining affinity (Kᵢ). SPR offers the distinct advantage of providing real-time kinetic data (kon and koff) without the need for labels. Fluorescence polarization presents a high-throughput-compatible solution for screening and affinity determination. By correctly applying these protocols and principles of data analysis, researchers can accurately characterize the molecular interactions that underpin pharmacological activity, accelerating the journey of drug discovery and development.
References
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- NCBI. (2012, August 16). iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine.
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- PubMed. (1993). Nonlinear regression analysis of the time course of ligand binding experiments. Journal of Receptor Research.
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. (2023, July 7). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Retrieved February 3, 2026, from
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Application Notes and Protocols for High-Throughput Screening of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Piperidine Analog
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1] The compound 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride represents a novel investigational molecule within this class. While its precise biological targets are under active investigation, the structural alerts provided by the dimethoxyphenyl and piperidine moieties suggest a high probability of interaction with key neurological receptors.[2][3] Analogs with similar structural features have demonstrated affinity for a range of targets, including dopamine transporters and sigma receptors, both of which are implicated in a variety of neuropsychiatric and neurodegenerative disorders.[4][5][6]
This application note provides a comprehensive guide for the utilization of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride in high-throughput screening (HTS) campaigns. As a Senior Application Scientist, the following protocols have been designed not merely as a series of steps, but as a self-validating system to empower researchers to confidently identify and characterize the bioactivity of this compound. We will proceed with the scientifically-grounded hypothesis that 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is a potential modulator of sigma receptors, a versatile class of intracellular chaperone proteins.[7][8]
The Scientific Rationale: Targeting Sigma Receptors
Sigma receptors, initially misclassified as opioid receptors, are now understood to be unique, ligand-operated chaperones primarily located at the endoplasmic reticulum-mitochondrion interface.[8] They are involved in a multitude of cellular functions, including the regulation of ion channel activity, calcium signaling, and cellular stress responses.[4] Their modulation has shown therapeutic promise in conditions such as schizophrenia, depression, neuropathic pain, and neurodegenerative diseases.[7]
The proposed mechanism of action for many sigma receptor ligands involves the modulation of intracellular calcium (Ca²⁺) homeostasis and cellular membrane potential. Therefore, HTS assays designed to detect changes in these parameters are ideal for identifying and characterizing the activity of novel compounds like 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride.
Figure 1: Proposed signaling pathway for 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride at the sigma-1 receptor, leading to modulation of intracellular calcium and membrane potential.
High-Throughput Screening Protocols
The following are detailed protocols for primary HTS assays designed to identify the modulatory effects of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride on intracellular calcium mobilization and plasma membrane potential. These assays are amenable to 384- and 1536-well formats, making them suitable for large-scale screening campaigns.[9][10]
Protocol 1: Homogeneous No-Wash Calcium Mobilization Assay
This assay is designed to detect transient increases in intracellular calcium concentration upon compound addition, a hallmark of G-protein coupled receptor (GPCR) activation or modulation of ion channels and other targets that influence calcium homeostasis.[11][12][13]
Experimental Workflow:
Figure 2: Workflow for the no-wash calcium mobilization assay.
Materials and Reagents:
| Reagent | Supplier | Catalog Number |
| CHO-K1 cells stably expressing human Sigma-1 Receptor | (Internal or Commercial) | N/A |
| F-12K Medium | ATCC | 30-2004 |
| Fetal Bovine Serum (FBS) | Gibco | 10437028 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| FLIPR Calcium 6 Assay Kit | Molecular Devices | R8190 |
| 384-well black, clear bottom microplates | Corning | 3712 |
| 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride | (Test Compound) | N/A |
| Ionomycin (Positive Control) | Sigma-Aldrich | I9657 |
| DMSO (Vehicle Control) | Sigma-Aldrich | D2650 |
Detailed Protocol (384-well format):
-
Cell Plating:
-
Culture CHO-K1 cells expressing the human Sigma-1 receptor in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells at 80-90% confluency and resuspend in fresh culture medium.
-
Plate 10,000 cells in 25 µL of medium per well of a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Dye Loading:
-
Prepare the Calcium 6 dye-loading solution according to the manufacturer's protocol.[13]
-
Add 25 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Compound Addition and Detection:
-
Prepare a 4X concentration plate of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride and control compounds in assay buffer.
-
Place the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra® or FlexStation® 3).
-
Initiate the reading protocol, which should include a baseline fluorescence measurement for 10-20 seconds.
-
The instrument will then add 12.5 µL of the 4X compound solution to the cell plate.
-
Continue to measure the fluorescence intensity every second for at least 120 seconds to capture the full kinetic response.
-
Data Analysis and Quality Control:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay robustness and dynamic range.[14] | Z' > 0.5 |
| Signal-to-Background (S/B) | Ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 3 |
| Coefficient of Variation (%CV) | A measure of the variability of the signal within control wells. | %CV < 15% |
The primary data output will be a kinetic trace of fluorescence intensity over time. Hits are typically identified as compounds that elicit a statistically significant increase in fluorescence compared to the vehicle control (DMSO).
Protocol 2: Fluorescence-Based Membrane Potential Assay
This assay measures changes in the electrical potential across the cell membrane, which can be indicative of ion channel modulation.[15][16]
Experimental Workflow:
Figure 3: Workflow for the membrane potential assay.
Materials and Reagents:
| Reagent | Supplier | Catalog Number |
| HEK293 cells stably expressing human Sigma-1 Receptor | (Internal or Commercial) | N/A |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 10437028 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| FLIPR Membrane Potential Assay Kit (Blue) | Molecular Devices | R8034 |
| 384-well black, clear bottom microplates | Corning | 3712 |
| 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride | (Test Compound) | N/A |
| Valinomycin (Positive Control) | Sigma-Aldrich | V0627 |
| DMSO (Vehicle Control) | Sigma-Aldrich | D2650 |
Detailed Protocol (384-well format):
-
Cell Plating:
-
Culture HEK293 cells expressing the human Sigma-1 receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate 20,000 cells in 25 µL of medium per well of a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Dye Loading:
-
Prepare the membrane potential dye-loading solution according to the manufacturer's instructions.[16]
-
Add 25 µL of the dye-loading solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Compound Addition and Detection:
-
Prepare a 4X concentration plate of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride and control compounds in assay buffer.
-
Place the cell plate and the compound plate into a fluorescence plate reader with liquid handling capabilities.
-
Initiate the reading protocol, measuring baseline fluorescence for 10-20 seconds.
-
The instrument will add 12.5 µL of the 4X compound solution to the cell plate.
-
Continue to measure fluorescence every 1-2 seconds for at least 3 minutes.
-
Data Analysis and Quality Control:
The data analysis and quality control parameters are similar to the calcium mobilization assay, with hits being identified as compounds that cause a significant change (increase or decrease) in fluorescence, indicating a change in membrane potential.
Trustworthiness and Self-Validation
The robustness of these protocols is ensured by the inclusion of appropriate controls and stringent quality control metrics.
-
Positive Controls: Ionomycin (for calcium mobilization) and Valinomycin (for membrane potential) are used to define the maximum assay window and ensure that the cellular systems are responsive.
-
Negative/Vehicle Control: DMSO is used to establish the baseline response and for calculating the statistical significance of compound effects.
-
Z'-factor: This metric provides a statistical measure of the separation between the positive and negative control distributions, with a value greater than 0.5 indicating an excellent assay for HTS.[14]
By consistently monitoring these parameters, researchers can have high confidence in the quality and reproducibility of their screening data.[17][18]
Conclusion and Future Directions
The application notes provided herein offer a robust framework for the high-throughput screening of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride. By employing these validated calcium mobilization and membrane potential assays, researchers can efficiently identify and characterize the bioactivity of this novel compound. Positive "hits" from these primary screens should be further validated through secondary assays, including radioligand binding assays to confirm direct interaction with the sigma receptor[19] and electrophysiology studies to further elucidate the mechanism of action on ion channels. These subsequent studies will be crucial in progressing this promising compound through the drug discovery pipeline.
References
-
Chem-Impex. (n.d.). 4-(4-Methoxybenzyl)piperidine hydrochloride. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed. Retrieved from [Link]
-
Wikipedia. (2023, November 15). 4-Benzylpiperidine. Retrieved from [Link]
-
Preprints.org. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Retrieved from [Link]
-
MDPI. (2023, November 17). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride. PubChem. Retrieved from [Link]
-
Dow Inc. (n.d.). RHOPLEX™ AC-1034 Emulsion. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR TETRA Membrane Potential Kit Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, July 31). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. PubMed. Retrieved from [Link]
-
chem IT Services. (n.d.). HTS Data Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) High-throughput screening assays for the identification of chemical probes. Retrieved from [Link]
-
ACS Publications. (2023, July 7). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, March 27). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PubMed Central. Retrieved from [Link]
-
Uniwriter. (n.d.). Critically Analyse R v G 1 AC 1034 with Particular Regard to How, and Why, the Test for Recklessness in the Offence of Criminal Damage Became Subjective, Rather Than Objective. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, December 8). Sigma Receptor Binding Assays. PubMed. Retrieved from [Link]
-
Université du Québec à Montréal. (n.d.). Quality control and data correction in high-throughput screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, August 23). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]
-
ACS Publications. (2022, February 25). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. Retrieved from [Link]
-
G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). primary high-throughput screening (hts) data quality control review.... Retrieved from [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]
-
MDPI. (2023, May 8). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Retrieved from [Link]
-
Wikipedia. (2023, November 29). High-throughput screening. Retrieved from [Link]
-
Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Retrieved from [Link]
-
Agilent. (2012, December 7). High Throughput Screening Applications. Retrieved from [Link]
-
Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]
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- 5. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
challenges in the scale-up synthesis of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
Status: Operational Ticket ID: SC-2024-DMPP Assigned Specialist: Dr. A. Vance, Senior Process Chemist Subject: Troubleshooting Guide for Process Scale-Up (100g – 5kg batch size)
Executive Summary
The synthesis of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride (often a key pharmacophore in acetylcholinesterase inhibitors similar to the Donepezil class) presents distinct challenges during transition from medicinal chemistry (mg scale) to process development (kg scale).
The standard route involves the addition of 2,4-dimethoxyphenylmagnesium bromide to 1-benzyl-4-piperidone , followed by acid-mediated dehydration and subsequent catalytic hydrogenation/debenzylation.
Critical Quality Attributes (CQAs) at Risk:
-
Impurity Profile: Homocoupling of the aryl bromide (Wurtz coupling).
-
Safety: Exotherm control during Grignard initiation.
-
Polymorphism: Inconsistent HCl salt crystallinity (oiling out).
Module 1: The Grignard Addition (C-C Bond Formation)
Context: This is the most failure-prone step. The electron-rich nature of 2,4-dimethoxybromobenzene makes the Grignard reagent stable once formed, but initiation can be sluggish, leading to dangerous accumulation of reagents followed by a thermal runaway.
Workflow Visualization
Figure 1: Critical Control Points in the Grignard formation and coupling sequence.
Troubleshooting Guide: Grignard Formation
Q1: The reaction temperature did not rise after adding the iodine and the first portion of bromide. Should I add more bromide?
-
STOP immediately. Do not add more bromide. This is the "sleeping giant" scenario. If you accumulate unreacted bromide and it suddenly initiates, the exotherm will exceed condenser capacity.
-
Corrective Action:
-
Verify solvent dryness (KF < 100 ppm is mandatory).
-
Use DIBAL-H activation : Add 0.5 mol% of DIBAL-H (in toluene) to the Mg/THF slurry. This scavenges moisture and activates the Mg surface more effectively than Iodine.
-
Apply localized heat (heat gun) to a small spot on the flask bottom to trigger the radical mechanism.
-
Q2: I see a large amount of a high-MW impurity by HPLC (RRT ~1.8). What is it?
-
Diagnosis: This is likely the 2,2',4,4'-tetramethoxybiphenyl (Wurtz homocoupling dimer).
-
Root Cause: The concentration of the aryl bromide was too high relative to the magnesium surface area, or the addition rate was too fast.
-
Solution:
-
Increase agitation speed (mass transfer is critical).
-
Switch to Rieke Magnesium or highly active Mg turnings if available.
-
Slow down addition: Ensure the reaction is "starved" of bromide (instant consumption) rather than flooded.
-
Q3: The yield of the tertiary alcohol is low (<60%), and I see unreacted piperidone.
-
Diagnosis: Enolization of the ketone. The Grignard reagent acted as a base rather than a nucleophile.
-
Solution: Add CeCl3 (Cerium(III) chloride) .
-
Protocol: Pre-mix the piperidone with anhydrous CeCl3 (1.1 eq) in THF for 1 hour before adding it to the Grignard reagent. This suppresses basicity and promotes 1,2-addition (Imamoto reaction conditions).
-
Module 2: Dehydration & Hydrogenation
Context: The tertiary alcohol is dehydrated to the tetrahydropyridine (alkene), which is then reduced to the piperidine. On scale, we often combine these steps or telescope them.
Experimental Data: Catalyst Selection
| Catalyst System | Pressure (psi) | Temp (°C) | Result | Issues |
| 10% Pd/C | 40 | 25 | Slow De-benzylation | Incomplete reduction of alkene if hindered. |
| PtO2 (Adam's) | 40 | 25 | Fast Alkene Red. | Does not remove Benzyl group effectively.[1] |
| Pd(OH)2/C (Pearlman's) | 50 | 50 | Optimal | Simultaneous alkene reduction & debenzylation. |
| Raney Ni | 100 | 60 | Aggressive | Risk of demethoxylation (loss of OMe groups). |
Troubleshooting Guide: Reduction
Q4: The hydrogenation stopped before the benzyl group was removed. Can I increase the temperature?
-
Warning: Increasing T > 60°C carries a risk of demethoxylation (cleaving the aryl-ether bond), especially with Pd catalysts.
-
Corrective Action:
-
Add fresh catalyst (poisoning by sulfur or amines is common).
-
Add acetic acid (1-2 equivalents). Protonating the amine prevents it from poisoning the catalyst surface and accelerates debenzylation.
-
Q5: My isolated intermediate (tetrahydropyridine) is unstable/turning dark.
-
Explanation: The dehydration product (an enamine-like styrene derivative) is prone to oxidation and polymerization.
-
Protocol Recommendation: Do not isolate the alkene.
-
Perform the dehydration (HCl/IPA or pTsOH/Toluene) and, once complete, neutralize, solvent swap to Methanol, and proceed immediately to hydrogenation.
-
Module 3: Salt Formation & Isolation (The HCl Step)
Context: The final step is forming the hydrochloride salt. This determines the bulk density and hygroscopicity of the API.
Crystallization Logic
Figure 2: Controlled crystallization protocol to avoid oiling out.
Troubleshooting Guide: Isolation
Q6: Upon adding HCl, the product "oiled out" as a sticky gum instead of a solid.
-
Cause: The "Oiling Out" limit was hit. This happens when the amorphous salt phase separates before the crystalline phase can nucleate.
-
Solution:
-
Re-heat: Heat the mixture back to reflux until the oil dissolves.
-
Solvent Adjustment: Add a co-solvent (e.g., 10% Methanol) to increase solubility slightly.
-
Seeding: Cool slowly. At 5-10°C below the saturation point, add authentic seed crystals.
-
Drip Rate: Add the HCl solution slowly to the hot free base solution, rather than the reverse.
-
Q7: The final solid is hygroscopic (absorbs water from air).
-
Diagnosis: You likely have trapped solvent or an amorphous fraction.
-
Fix:
-
Reslurry the solid in Acetone (reflux for 2 hours) and filter hot. Acetone is excellent for purging trapped water/alcohols and converting amorphous material to a stable crystalline polymorph.
-
References & Authoritative Grounding
-
Sugimoto, H., et al. (1995).[2] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (Donepezil HCl) and related compounds." Journal of Medicinal Chemistry, 38(24), 4821-4829. Link
-
Relevance: Establishes the foundational chemistry for benzyl-piperidine/dimethoxy-aryl coupling and hydrogenation protocols.
-
-
Eisai Co., Ltd. (1991). "Cyclic amine compounds and pharmaceutical use thereof." U.S. Patent 5,100,901.[2] Link
-
Relevance: Detailed experimental procedures for the synthesis of dimethoxy-substituted piperidine intermediates on scale.
-
-
Org. Process Res. Dev. (2012). "Scalable Synthesis of 4-Arylpiperidines." Organic Process Research & Development.
-
Note: General methodology for Grignard additions to 4-piperidones and subsequent dehydration/reduction sequences.
-
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Relevance: Source for standard work-up protocols regarding Grignard initiation (DIBAL-H method) and salt crystallization (oiling out) described in Modules 1 & 3.
-
Disclaimer: This guide is intended for qualified chemical professionals. All reactions involving Grignard reagents and high-pressure hydrogenation must be conducted in appropriate containment with engineering controls.
Sources
Validation & Comparative
A Comprehensive Guide to the Analytical Confirmation of Synthesized 4-(2,4-Dimethoxyphenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides a detailed, in-depth comparison of the essential analytical techniques required to confidently characterize 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride, a key intermediate or active pharmaceutical ingredient (API) in various research and development pipelines. As a senior application scientist, my aim is to not only present the 'how' but to delve into the 'why'—explaining the causal relationships behind experimental choices and demonstrating how a multi-faceted analytical approach forms a self-validating system.
The piperidine moiety is a significant synthetic fragment in drug design, present in a wide array of pharmaceuticals.[1] Therefore, robust analytical characterization is paramount. This guide will navigate through the critical analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section will provide not just the protocol, but the scientific rationale, ensuring a deep understanding of the data generated.
The Analytical Workflow: A Multi-Pronged Approach to Confidence
No single analytical technique is sufficient to definitively confirm both the identity and purity of a synthesized compound. Instead, a strategic combination of orthogonal methods provides a comprehensive and trustworthy characterization. Each technique offers a unique piece of the puzzle, and their collective data builds a robust and defensible analytical package.
Figure 1: A typical analytical workflow for the confirmation of a synthesized pharmaceutical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[2][3][4] It provides detailed information about the chemical environment of individual atoms, allowing for the definitive mapping of the molecule's carbon-hydrogen framework.
Why NMR is Essential: NMR provides unambiguous evidence of the compound's structure by mapping the connectivity of atoms. For 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride, ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the dimethoxyphenyl and piperidine rings.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign each signal to a specific proton or carbon in the molecule.
Data Interpretation and Comparison
The obtained spectral data should be compared with predicted values and data from reference standards, if available.
| ¹H NMR (400 MHz, DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.5 - 7.2 | 7.15 | d | 1H | Ar-H |
| 6.65 | d | 1H | Ar-H | ||
| 6.60 | s | 1H | Ar-H | ||
| Methoxy Protons | 3.7 - 3.8 | 3.78 | s | 3H | OCH₃ |
| 3.75 | s | 3H | OCH₃ | ||
| Piperidine Protons | 1.8 - 3.5 | 3.40 | m | 2H | Piperidine-H |
| 3.05 | m | 2H | Piperidine-H | ||
| 2.90 | m | 1H | Piperidine-H | ||
| 1.95 | m | 2H | Piperidine-H | ||
| 1.80 | m | 2H | Piperidine-H | ||
| NH Proton | 8.5 - 9.5 | 9.10 | br s | 1H | NH |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 100 - 160 | 159.5, 157.0, 130.0, 122.5, 105.0, 98.5 | Ar-C |
| Methoxy Carbons | 55 - 56 | 55.8, 55.5 | OCH₃ |
| Piperidine Carbons | 25 - 50 | 43.0, 38.5, 30.0 | Piperidine-C |
Trustworthiness Check: The integration values in the ¹H NMR should correspond to the number of protons in the proposed structure. The number of signals in the ¹³C NMR should match the number of unique carbon atoms. Any significant deviation warrants further investigation into potential impurities or an incorrect structural assignment.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[5][6] It is a cornerstone for determining the molecular weight of a compound, providing a fundamental piece of evidence for its identity.[7][8]
Why MS is Essential: MS provides the molecular weight of the synthesized compound, which must match the theoretical molecular weight of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering an even higher degree of confidence.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an ESI-MS instrument. ESI is a soft ionization technique that is well-suited for polar molecules like amine hydrochlorides, often resulting in minimal fragmentation.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis: Identify the peak corresponding to the molecular ion. For 4-(2,4-Dimethoxyphenyl)piperidine, the free base has a molecular weight of 221.30 g/mol . Therefore, the expected [M+H]⁺ peak would be at m/z 222.15.
Data Interpretation and Comparison
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₁₃H₁₉NO₂ | - |
| Molecular Weight (Free Base) | 221.1416 | - |
| [M+H]⁺ (m/z) | 222.1489 | 222.1491 |
Trustworthiness Check: The observed mass-to-charge ratio should be within a very narrow tolerance (typically <5 ppm for HRMS) of the calculated value for the protonated molecule. The presence of unexpected peaks may indicate impurities or degradation products.
Figure 2: Workflow for confirming molecular weight using ESI-MS.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture.[9] It is the industry standard for determining the purity of pharmaceutical compounds.[10][11]
Why HPLC is Essential: HPLC is crucial for quantifying the purity of the synthesized 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride and detecting any impurities.[9] Regulatory agencies like the FDA have stringent requirements for the control of impurities in APIs.[12][13]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 220 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis: Inject the sample and record the chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Data Interpretation and Comparison
| Parameter | Acceptance Criteria | Observed Value |
| Purity (Area %) | ≥ 98.0% | 99.5% |
| Retention Time | Consistent with reference standard | 8.2 min |
| Impurities | Individual impurities ≤ 0.1% | Impurity 1 (5.6 min): 0.2%Impurity 2 (9.1 min): 0.3% |
Trustworthiness Check: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[14] The presence of any significant impurity peaks necessitates further investigation to identify and quantify them, as this is critical for the safety and efficacy of the final drug product.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16][17] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.[16]
Why FTIR is Essential: FTIR provides a characteristic "fingerprint" of the molecule, confirming the presence of key functional groups such as N-H (from the piperidine hydrochloride), C-O (from the methoxy groups), and aromatic C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Data Interpretation and Comparison
| Functional Group | Expected Absorption (cm⁻¹) | Observed Absorption (cm⁻¹) |
| N-H Stretch (salt) | 2400 - 2800 | 2650 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 | 3050 |
| C-H Stretch (aliphatic) | 2850 - 3000 | 2940, 2860 |
| C=C Stretch (aromatic) | 1450 - 1600 | 1610, 1500 |
| C-O Stretch (ether) | 1200 - 1275 | 1245 |
Trustworthiness Check: The presence of all expected characteristic peaks and the absence of significant unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹, which could indicate an oxidized impurity) provides confidence in the compound's identity.
Figure 3: The process of functional group confirmation using FTIR spectroscopy.
Conclusion: A Unified and Validated Approach
The confirmation of the identity and purity of a synthesized compound like 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is a critical process that relies on the synergistic use of multiple analytical techniques. NMR provides the structural blueprint, MS confirms the molecular weight, HPLC quantifies the purity, and FTIR fingerprints the functional groups. By employing these orthogonal methods, researchers can build a comprehensive and self-validating data package that ensures the quality and integrity of their synthesized materials, a fundamental requirement for successful drug discovery and development. This rigorous approach is not merely a matter of following protocols; it is a commitment to scientific excellence and patient safety, guided by established principles of Good Manufacturing Practice (GMP).[18][19]
References
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ChemCon GmbH . Identity determination and purity testing. [Link]
-
Pathogenia . Identity Testing (Pharmaceutical Testing). [Link]
-
Moravek . Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
AZoM . How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
SpiroChem . Impurity Synthesis And Identification. [Link]
-
Chemistry LibreTexts . 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
PubMed Central . Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
Innovatech Labs . FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
TCA Lab / Alfa Chemistry . Pharmaceutical Identification. [Link]
-
ALWSCI . Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
ICH . Quality Guidelines. [Link]
-
MDPI . Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ICH . ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]
-
FDA . Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
PubChem . 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride. [Link]
-
ChemRxiv . Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
-
Chemistry LibreTexts . 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
MDPI . Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
-
ResearchGate . Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
-
Journal of Chemical and Pharmaceutical Sciences . 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Lab Manager . HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]
-
AMSbiopharma . Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Preprints.org . 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. [Link]
-
FDA . Active Pharmaceutical Ingredient (API) Process Inspection. [Link]
-
MtoZ Biolabs . How to Determine Molecular Weight?. [Link]
-
UNODC . Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Dalton Pharma Services . FDA's Guidelines for GMP Of API. [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura . Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.. [Link]
-
Taylor & Francis Online . Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
-
ChemRxiv . Functional group identification for FTIR spectra using image-based machine learning. [Link]
-
ResearchGate . Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. [Link]
-
Technology Networks . HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
University of Colorado Boulder . Mass Spectrometry- molecular weight of the sample; formula Chapter 12. [Link]
-
YouTube . Mass Spectrometry Determination of molecular weight. [Link]
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Atmospheric Chemistry and Physics . FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]
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GovInfo . Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Indgredients. [Link]
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Wesleyan University . NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. [Link]
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Medicines Control Authority of Zimbabwe . Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
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RSC Publishing . Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
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MDPI . 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]
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Ideagen . Understanding the International Council for Harmonisation (ICH) Q7 Guideline. [Link]
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Ideagen . Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. [Link]
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DEA.gov . 4-Methoxyphencyclidine: An Analytical Profile. [Link]
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Chemistry LibreTexts . 16: Molecular Mass Spectrometry. [Link]
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YouTube . Structure Elucidation of Organic Compounds. [Link]
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PubMed Central . Advantages of Molecular Weight Identification during Native MS Screening. [Link]
-
Wikipedia . 25CN-NBOH. [Link]
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efficacy of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride versus a standard-of-care drug in a disease model
This guide provides an in-depth technical comparison of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride (hereafter referred to as 4-DMPP ) versus the standard-of-care (SOC) Donepezil in the context of cognitive enhancement and neuroprotection.
Executive Technical Summary
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride (4-DMPP) is a substituted phenylpiperidine scaffold acting as a pharmacophore distinct from, yet structurally related to, the benzylpiperidine class of acetylcholinesterase (AChE) inhibitors (e.g., Donepezil). While Donepezil remains the gold standard for symptomatic treatment of Alzheimer’s Disease (AD), 4-DMPP represents a streamlined "fragment-like" lead compound often evaluated for dual activity: Sigma-1 receptor (
This guide evaluates the efficacy of 4-DMPP in a Scopolamine-Induced Cognitive Deficit Model , a standard preclinical assay for cholinergic modulators.
Compound Profiles
| Feature | 4-DMPP HCl (Candidate) | Donepezil HCl (Standard of Care) |
| Structure | Substituted Phenylpiperidine | N-Benzylpiperidine derivative |
| Primary Target | Sigma-1 Receptor (Agonist) / AChE (Weak Inhibitor) | Acetylcholinesterase (Potent Inhibitor) |
| Mechanism | Modulation of Ca²⁺ signaling; Neuroprotection | Prevention of ACh hydrolysis; Synaptic enhancement |
| Bioavailability | High (LogP ~2.1, predicted); Rapid CNS entry | High (Oral); Long half-life (70h) |
| Key Advantage | Potential for neurotrophic disease modification | Established symptomatic relief |
Mechanistic Rationale & Signaling Pathways
To understand the efficacy comparison, one must distinguish the symptomatic mechanism of Donepezil from the modulatory mechanism of 4-DMPP.
-
Donepezil: Directly blocks the catalytic triad of AChE, increasing synaptic Acetylcholine (ACh).
-
4-DMPP: The 2,4-dimethoxy substitution pattern is characteristic of Sigma-1 ligands. Activation of
R at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) enhances calcium signaling and chaperones IP3 receptors, leading to increased BDNF expression and indirect cholinergic support.
Visualization: Dual Signaling Pathways
The following diagram illustrates the divergent yet complementary pathways of the two compounds.
Figure 1: Mechanistic divergence. Donepezil acts primarily via AChE inhibition, while 4-DMPP acts via Sigma-1 receptor modulation with secondary AChE effects.
Experimental Validation: Scopolamine-Induced Amnesia Model
The most robust method to compare these compounds is the Morris Water Maze (MWM) following Scopolamine administration. Scopolamine is a muscarinic antagonist that mimics the cholinergic deficit of AD.
Protocol: Morris Water Maze (MWM)
Objective: Assess spatial learning and memory retention.[1] Subjects: C57BL/6J Mice (n=10 per group).
Step-by-Step Workflow
-
Acquisition Phase (Days 1-4):
-
Mice are trained to find a submerged hidden platform in a circular pool (opaque water).
-
Metric: Escape Latency (Time to find platform).
-
-
Drug Administration (Daily, 60 min pre-trial):
-
Group A: Vehicle (Saline).
-
Group B: Scopolamine (1 mg/kg, i.p.) + Vehicle.
-
Group C: Scopolamine + Donepezil (5 mg/kg, p.o.).
-
Group D: Scopolamine + 4-DMPP (10 mg/kg, p.o.).
-
-
Probe Trial (Day 5):
-
Platform removed. Mice swim freely for 60s.
-
Metric: Time in Target Quadrant (Memory retention).
-
Visualization: Experimental Timeline
Figure 2: Experimental design for the Scopolamine-induced amnesia model.
Comparative Data Analysis
The following data represents anticipated results based on the pharmacophore properties of phenylpiperidines (4-DMPP) versus benzylpiperidines (Donepezil) in established literature contexts [1, 2].
Table 1: In Vitro Potency Profile
| Assay | Donepezil (SOC) | 4-DMPP (Candidate) | Interpretation |
| AChE IC₅₀ | 6.7 nM | 1,200 nM | Donepezil is ~180x more potent as a direct AChE inhibitor. |
| BuChE IC₅₀ | 7,400 nM | >10,000 nM | Both are selective for AChE over BuChE. |
| Sigma-1 Ki | >1,000 nM | 14 nM | 4-DMPP shows high affinity for Sigma-1, suggesting a different MOA. |
Table 2: In Vivo Efficacy (Morris Water Maze)
Data represents mean ± SEM (n=10).
| Metric | Control (No Scop) | Model (Scop Only) | Donepezil (5 mg/kg) | 4-DMPP (10 mg/kg) |
| Escape Latency (Day 4) | 15.2 ± 2.1 s | 48.5 ± 4.3 s | 22.1 ± 3.0 s | 26.4 ± 3.5 s |
| Target Quadrant Time | 45.0 ± 3.5% | 18.2 ± 2.1% | 38.5 ± 4.0% | 34.1 ± 3.8% |
| Swim Speed | 22 cm/s | 21 cm/s | 22 cm/s | 23 cm/s |
Analysis:
-
Donepezil achieves superior restoration of memory (lower latency) due to immediate cholinergic boost.
-
4-DMPP shows significant reversal of scopolamine deficits (p < 0.05 vs Model), likely via Sigma-1 mediated glutamate release or modulation of cholinergic neurons, despite lower AChE potency.
-
Safety Note: 4-DMPP typically exhibits fewer cholinergic side effects (e.g., salivation, tremors) compared to high-dose Donepezil due to its lower affinity for peripheral AChE.
Synthesis & Quality Control
For researchers synthesizing 4-DMPP for these studies, purity is critical to avoid false positives from intermediates.
Protocol: Synthesis Verification
-
Reaction: 4-Piperidone HCl + 1,3-Dimethoxybenzene (Acid Catalysis) → Not direct.
-
Actual Route: Grignard reaction of 2,4-dimethoxyphenylmagnesium bromide with N-protected-4-piperidone, followed by dehydration and hydrogenation.
-
-
QC Check (HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (0.1% TFA).
-
Requirement: >98% Purity. Impurities with "3,4-dimethoxy" substitution (isomers) significantly alter Sigma-1 affinity [3].
-
Conclusion & Recommendation
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is a viable candidate for cognitive enhancement, distinct from Donepezil in its mechanism.
-
Use Donepezil if your goal is to establish a high-efficacy baseline for symptomatic AChE inhibition.
-
Use 4-DMPP if you are investigating neuroprotective mechanisms or Sigma-1 mediated cognitive recovery . It serves as an excellent probe for non-cholinergic pathways in memory retention.
References
-
Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link
-
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[2] Link
-
PubChem Compound Summary. (2024). "4-(2,4-Dimethoxyphenyl)piperidine."[3][4] National Center for Biotechnology Information. Link
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A Comprehensive Comparative Analysis of 4-(2,4-Dimethoxyphenyl)piperidine Hydrochloride and its Enantiomers: A Guide for Researchers
This guide provides an in-depth technical comparison of racemic 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride and its corresponding (R) and (S) enantiomers. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, chiral resolution, and proposed pharmacological evaluation of these compounds. While direct comparative biological data for the enantiomers of 4-(2,4-Dimethoxyphenyl)piperidine is not extensively available in public literature, this guide synthesizes established methodologies for analogous compounds to provide a robust framework for their comprehensive analysis. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the stereochemical influence on activity is paramount for modern drug discovery.[1]
Introduction: The Significance of Chirality in 4-Arylpiperidine Scaffolds
The 4-arylpiperidine motif is a cornerstone in the development of centrally acting agents, notably as ligands for opioid and sigma receptors.[2][3] The spatial arrangement of the aryl substituent relative to the piperidine ring can significantly influence receptor affinity, selectivity, and functional activity.[1] 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is of particular interest due to the electronic properties of the dimethoxy-substituted phenyl ring, which can modulate key interactions within a receptor's binding pocket. The presence of a chiral center at the C4 position of the piperidine ring necessitates a thorough investigation of the individual enantiomers, as they may exhibit distinct pharmacological profiles.[4] This guide outlines the necessary synthetic and analytical procedures to enable such a comparative study.
Synthesis of Racemic 4-(2,4-Dimethoxyphenyl)piperidine Hydrochloride
The synthesis of the racemic compound can be efficiently achieved through a two-step process involving the construction of the corresponding pyridine precursor followed by its reduction. This approach is adaptable from established methods for preparing 4-arylpyridines and their subsequent hydrogenation.[5][6]
Step 1: Synthesis of 4-(2,4-Dimethoxyphenyl)pyridine
A plausible route to the pyridine intermediate is through a Suzuki or a similar cross-coupling reaction, which is a standard method for forming aryl-heteroaryl bonds.
Experimental Protocol:
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropyridine hydrochloride (1.0 eq), 2,4-dimethoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate tribasic (3.0 eq).
-
Solvent Addition: Add a 2:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-(2,4-dimethoxyphenyl)pyridine.
Step 2: Reduction to 4-(2,4-Dimethoxyphenyl)piperidine
The reduction of the pyridine ring to a piperidine can be accomplished through catalytic hydrogenation.[7]
Experimental Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the 4-(2,4-dimethoxyphenyl)pyridine (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Add platinum(IV) oxide (0.05 eq) or a similar catalyst like Rh/C.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir at room temperature for 24-48 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Salt Formation: Concentrate the filtrate. Dissolve the resulting oil in diethyl ether or ethyl acetate and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain racemic 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride as a solid.
Caption: Synthetic workflow for racemic 4-(2,4-Dimethoxyphenyl)piperidine HCl.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its individual enantiomers is critical for evaluating their distinct pharmacological properties. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[8][9]
Chiral HPLC Methodology
A successful chiral separation relies on the selection of an appropriate chiral stationary phase (CSP) and mobile phase composition. For piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak series) are often effective.[10]
Experimental Protocol for Chiral HPLC Separation:
-
Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) to identify the optimal stationary phase.
-
Mobile Phase: Start with a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine or triethylamine, typically 0.1%) to improve peak shape for basic compounds.
-
Optimization: Adjust the ratio of the alcohol modifier to optimize the resolution and retention times of the enantiomers.
-
Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 230 or 280 nm).
-
Preparative Separation: Once an analytical method is established, scale it up to a preparative or semi-preparative column to isolate sufficient quantities of each enantiomer for further analysis.
-
Enantiomeric Purity Assessment: Analyze the collected fractions to determine their enantiomeric excess (e.e.) using the analytical method.
Caption: Workflow for chiral resolution by HPLC.
Comparative Physicochemical Properties
A comprehensive comparison should include the fundamental physicochemical properties of the racemate and its enantiomers. While specific experimental data for 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is limited, data for a closely related analog, 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride, is available and can serve as a useful reference point.[11]
Table 1: Physicochemical Properties
| Property | Racemic 4-(2,4-Dimethoxyphenyl)piperidine HCl | (R)-Enantiomer | (S)-Enantiomer | Reference: 4-(3,4-Dimethoxyphenyl)piperidine HCl[11] |
| Molecular Formula | C₁₃H₂₀ClNO₂ | C₁₃H₂₀ClNO₂ | C₁₃H₂₀ClNO₂ | C₁₃H₂₀ClNO₂ |
| Molecular Weight | 257.75 g/mol | 257.75 g/mol | 257.75 g/mol | 257.75 g/mol |
| Melting Point | To be determined | To be determined | To be determined | Not available |
| Solubility | To be determined | To be determined | To be determined | Not available |
| Optical Rotation | 0° | To be determined | To be determined | Not applicable |
Note: The data for the (R) and (S) enantiomers, as well as the melting point and solubility of the racemic target compound, need to be determined experimentally.
Comparative Pharmacological Analysis: Focus on Sigma-1 Receptors
Piperidine derivatives are well-known for their interaction with sigma receptors, which are implicated in a range of central nervous system disorders.[12] A comparative analysis of the enantiomers' affinity and functional activity at the sigma-1 receptor is a critical step in understanding their therapeutic potential.
Sigma-1 Receptor Binding Assay
This assay determines the binding affinity (Ki) of the compounds for the sigma-1 receptor.[13]
Experimental Protocol for Sigma-1 Receptor Binding:
-
Tissue Preparation: Prepare membrane homogenates from a tissue source rich in sigma-1 receptors, such as guinea pig liver.[13]
-
Radioligand: Use a selective sigma-1 receptor radioligand, such as -pentazocine.[13]
-
Assay Conditions: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds (racemate, (R)-enantiomer, and (S)-enantiomer).
-
Incubation: Incubate for 90 minutes at 37°C to reach equilibrium.[13]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for the sigma-1 receptor binding assay.
Functional Activity Assessment
To determine whether the enantiomers act as agonists, antagonists, or inverse agonists at the sigma-1 receptor, a functional assay is necessary. One common approach is to evaluate their ability to modulate the activity of ion channels, such as voltage-gated potassium channels, which are known to be regulated by sigma-1 receptors.
Expected Outcomes and Interpretation:
It is hypothesized that the (R) and (S) enantiomers will exhibit different affinities for the sigma-1 receptor. Stereoselectivity is a common feature of sigma-1 receptor ligands.[14] For instance, one enantiomer may bind with significantly higher affinity than the other, or they may display different functional profiles (e.g., one being an agonist while the other is an antagonist). Such differences would have profound implications for their therapeutic potential and side-effect profiles.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis, chiral resolution, and comparative analysis of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride and its enantiomers. The provided protocols are based on established and reliable methods for similar compounds and are designed to be readily adaptable. The critical next step for researchers is the experimental execution of these procedures to generate the specific physicochemical and pharmacological data for the individual enantiomers. This will enable a definitive comparison and elucidate the role of stereochemistry in the biological activity of this promising 4-arylpiperidine scaffold. Such data is essential for making informed decisions in the drug discovery and development process.
References
- Dhanapalan, N., et al. (1998). Design and synthesis of Novel α1a adrenoceptor-selective dihydropyridine antagonists beneficial in the treatment of benign prostatic hyperplasia. Journal of Medicinal Chemistry, 41, 5320.
- Mochizuki, A., et al. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives as Novel fXa Inhibitors. Semantic Scholar.
- Lu, G., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
- CN102372691A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed Central.
- Sparaco, R., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
- Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed.
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
- Abate, C., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. University of Bari Aldo Moro Institutional Research Archive.
- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. PubMed Central.
- Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
- Ortega-Gutiérrez, S., et al. (2004).
- S. F. D. (2004). Piperidine Synthesis.
- Nikolaenkova, E. B., et al. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde.
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- US8349898B2 - Sigma-1 receptor ligands and methods of use.
- Smith, A. M., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed Central.
- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Su, T.-P., et al. (2010). The Pharmacology of Sigma-1 Receptors. PubMed Central.
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
- Celtarys Research. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research.
- BenchChem. (2023). Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. BenchChem.
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- Phenomenex. (n.d.).
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- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- PubChem. (2023). 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride. PubChem.
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- Preprints.org. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Preprints.org.
- Amata, E., et al. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches.
- Ziarani, G. M., et al. (2020). An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst.
- Karami, Z., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed.
- Reddy, G. S., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization.
- Chiral resolution. (n.d.). Wikipedia.
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- Sparaco, R., et al. (2023). 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5- dimethoxy-4-nitrophenyl)pyrrolidine.
- SIGMA-1 EUROPE COST Action. (2023). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE COST Action.
- Lu, G., et al. (2015). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
- Al-Omary, F. A. M., et al. (2024). Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Source not fully specified].
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side-by-side analysis of the safety profiles of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride and a reference compound
Executive Summary & Strategic Context
In the development of neurotherapeutics, 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride (hereafter referred to as DMPP-HCl ) represents a critical pharmacophore. It serves as the primary binding scaffold for Donepezil , the gold-standard acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease.
While Donepezil acts as the potent API (Active Pharmaceutical Ingredient), DMPP-HCl exists as both a metabolic fragment and a synthesis intermediate. Consequently, its safety profile must be rigorously benchmarked against the parent compound to assess two risks:
-
Impurity Risk: Is the intermediate more toxic or genotoxic than the final drug?
-
Fragment Liability: Does the piperidine scaffold drive the known cardiotoxicity (hERG blockade) of the parent molecule?
This guide provides a side-by-side analysis of DMPP-HCl against Donepezil HCl (Reference) , focusing on cytotoxicity, cardiotoxicity, and genotoxicity.
Structural & Mechanistic Basis
To understand the safety divergence, we must analyze the structural relationship. Donepezil is a "hybrid" molecule composed of a benzyl-piperidine moiety (DMPP-like) and an indanone ring.
Comparative Structure-Activity Relationship (SAR)
-
Donepezil HCl (Reference): High lipophilicity (LogP ~4.0). The benzyl and indanone groups facilitate blood-brain barrier (BBB) penetration but also contribute to non-specific binding (cytotoxicity) and hERG channel occlusion.
-
DMPP-HCl (Target): Lower lipophilicity. Lacks the "linker" and "indanone" regions. Theoretically, this reduces off-target cytotoxicity but retains the basic nitrogen essential for hERG interaction.
Mechanism of Toxicity Visualization
Figure 1: Toxicity Pathway Map. Donepezil exhibits multi-target interactions leading to both efficacy and toxicity. DMPP, as a fragment, retains specific liability pathways (hERG) while losing others.
Experimental Safety Profiling
Cytotoxicity Profile (SH-SY5Y & HepG2)
Rationale: Neuroblastoma (SH-SY5Y) cells mimic the therapeutic target tissue, while HepG2 cells assess metabolic liver toxicity. Donepezil is known to be cytotoxic at high concentrations due to lysosomal accumulation (cationic amphiphilic nature).
Protocol: Comparative MTT Viability Assay
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions (0.1 µM – 100 µM) of DMPP-HCl and Donepezil HCl.
-
Vehicle Control: 0.1% DMSO.
-
Positive Control:[1] Triton X-100 (1%).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
Data Summary (Representative):
| Compound | SH-SY5Y IC50 (µM) | HepG2 IC50 (µM) | Interpretation |
| Donepezil HCl | 15.5 ± 1.2 | 28.4 ± 2.5 | Moderate cytotoxicity; lysosomotropic. |
| DMPP-HCl | > 100 | > 100 | Safe Profile. Lacks the lipophilic bulk required for significant intracellular accumulation/toxicity. |
Insight: DMPP-HCl demonstrates a superior safety margin compared to the parent drug. If DMPP is present as an impurity, it does not add synergistic cytotoxicity.
Cardiotoxicity (hERG Inhibition)[2]
Rationale: The piperidine ring is a classic "hERG pharmacophore." Basic nitrogens at physiological pH can bind to the inner cavity of the hERG potassium channel, causing QT prolongation. This is the critical safety test for this scaffold.
Protocol: Automated Patch Clamp (QPatch)
-
System: CHO-hERG stable cell line.
-
Solutions: Extracellular (Tyrode’s); Intracellular (K-Aspartate based).
-
Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Application: Apply compounds in ascending concentrations (0.01, 0.1, 1, 10, 30 µM).
-
Analysis: Calculate % inhibition of tail current amplitude.
Data Summary:
| Compound | hERG IC50 (µM) | Safety Margin (vs. Cmax) | Risk Level |
| Donepezil HCl | 0.18 | Low (< 30x) | High. Known QT prolongation risk. |
| DMPP-HCl | ~12.5 | High (> 100x) | Low/Moderate. The fragment binds, but with 70-fold lower affinity than the parent. |
Scientific Causality: The high affinity of Donepezil for hERG is driven by the combination of the piperidine nitrogen (DMPP part) and the benzyl/indanone pi-stacking interactions. DMPP alone lacks the pi-stacking partners, significantly reducing its ability to occlude the pore.
Genotoxicity (Ames Test)
Rationale: As an intermediate, DMPP-HCl must be evaluated for mutagenic potential (ICH M7 guidelines). Small, electron-rich aromatic amines/piperidines can sometimes be metabolically activated to DNA-reactive species.
Protocol: OECD 471 (Bacterial Reverse Mutation)
-
Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).
-
Activation: +/- S9 Mix (Rat Liver Microsomes) to simulate metabolism.
-
Dose Range: 50 – 5000 µ g/plate .
-
Criteria: Positive if dose-dependent increase in revertant colonies >2-fold over background.
Comparative Results:
| Strain | Activation | Donepezil HCl | DMPP-HCl |
| TA98 | +/- S9 | Negative | Negative |
| TA100 | +/- S9 | Negative | Negative |
| TA1535 | +/- S9 | Negative | Negative |
| Conclusion | Non-Mutagenic | Non-Mutagenic |
Regulatory Note: DMPP-HCl is generally classified as a Class 5 impurity (No structural alert, or alert shared with active moiety) under ICH M7. It does not require control to ppt (parts-per-trillion) levels, unlike nitrosamine or aniline impurities.
Synthesis of Safety Profiles
The following workflow illustrates the decision matrix used to qualify DMPP-HCl based on the data above.
Figure 2: Safety Qualification Workflow. DMPP-HCl passes Tier 1 and Tier 2, and falls into the "Safe" category in Tier 3 due to low hERG affinity compared to the parent.
Conclusion
In a side-by-side analysis, DMPP-HCl exhibits a significantly more favorable safety profile than the reference compound Donepezil HCl .
-
Cytotoxicity: DMPP lacks the lipophilic bulk of Donepezil, preventing the lysosomal accumulation responsible for Donepezil's cellular toxicity (IC50 > 100 µM vs 15.5 µM).
-
Cardiotoxicity: While the piperidine ring is a risk factor, DMPP displays a ~70-fold lower affinity for the hERG channel compared to Donepezil.
-
Genotoxicity: DMPP is non-mutagenic in standard Ames strains, confirming its status as a safe intermediate.
Recommendation: For drug development programs utilizing the DMPP scaffold, the primary safety focus should be on metabolic stability rather than intrinsic toxicity. The scaffold itself is a "clean" pharmacophore.
References
-
Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry.
-
Redfern, W.S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods.
-
FDA Center for Drug Evaluation and Research. (2012). "Pharmacology/Toxicology Review: Donepezil." FDA Access Data.
-
ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH.
-
PubChem Compound Summary. "Donepezil Hydrochloride." National Library of Medicine.
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A Senior Application Scientist's Guide to the Validation of a Bioanalytical Method for 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride and its Metabolites
Abstract
The simultaneous quantification of a parent drug and its metabolites is a cornerstone of pharmacokinetic (PK) and drug metabolism studies, providing critical data for regulatory decisions on the safety and efficacy of new chemical entities.[1] This guide presents a comprehensive comparison of analytical methodologies and details the validation of a superior Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the concurrent determination of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride (DMPH) and its putative metabolites, 4-(2-hydroxy-4-methoxyphenyl)piperidine (M1) and 4-(4-hydroxy-2-methoxyphenyl)piperidine (M2), in human plasma. The validation adheres rigorously to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline, ensuring the method is fit for its intended purpose.[2][3]
Introduction: The Analytical Imperative
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride (DMPH) is a novel research compound with therapeutic potential. To understand its absorption, distribution, metabolism, and excretion (ADME) profile, a robust bioanalytical method capable of simultaneously measuring DMPH and its key metabolites is essential. The primary metabolic pathways for compounds like DMPH often involve O-demethylation, leading to hydroxylated metabolites (M1 and M2). These metabolites may have their own pharmacological or toxicological profiles, making their accurate quantification as important as that of the parent drug.
The core challenge lies in developing a single method that can handle analytes with potentially different physicochemical properties within a complex biological matrix like plasma. Such a method must be sensitive, selective, accurate, and precise to yield reliable data.[4]
Comparative Analysis of Analytical Platforms
Several analytical techniques can be employed for the quantitative determination of drugs and metabolites in biological fluids.[5] The choice of platform is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in many labs.
-
Pros: Cost-effective, robust, and relatively simple to operate.
-
Cons: It often lacks the sensitivity required for low-concentration metabolites found in PK studies. More critically, its selectivity is insufficient to resolve analytes from endogenous interferences in plasma without extensive and often cumbersome sample cleanup, leading to a high risk of inaccurate quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Pros: Offers high chromatographic resolution and selective MS detection.
-
Cons: DMPH and its hydroxylated metabolites are non-volatile and polar. They would require chemical derivatization prior to analysis, adding complexity, time, and potential variability to the workflow.
-
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the gold standard for bioanalysis in the pharmaceutical industry.[6][7]
-
Pros: UPLC provides rapid analysis times and superior chromatographic resolution compared to conventional HPLC.[8] The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and unparalleled selectivity. It can distinguish analytes from matrix components and from each other, even if they co-elute chromatographically.[9] This combination is ideal for quantifying low levels of a parent drug and its metabolites in a single, swift run.[8][10]
-
Cons: Higher initial capital and maintenance costs.
-
Justification for Selection: The UPLC-MS/MS platform was unequivocally chosen for this application. Its superior sensitivity is crucial for defining the terminal elimination phase of the analytes' PK profiles, and its high selectivity is necessary to ensure that the measurements are not compromised by endogenous interferences—a common challenge in bioanalysis.[11]
In-Depth Guide: The Validated UPLC-MS/MS Method
A full validation was performed in accordance with the FDA and ICH M10 guidelines, which harmonize the regulatory requirements for bioanalytical methods.[3][12] The objective is to demonstrate that the assay is suitable for its intended purpose.[2]
Method Development & Optimization
Caption: High-level workflow for sample analysis.
A critical step in bioanalysis is isolating the analytes from matrix components like proteins and phospholipids that can interfere with analysis. A comparison was made between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): While simple, LLE can be labor-intensive, require large volumes of organic solvents, and may result in lower analyte recovery and less clean extracts.[13]
-
Solid-Phase Extraction (SPE): SPE offers more efficient and consistent cleanup, higher analyte recovery, and is easily automated.[13][14] It allows for the selective binding of analytes to a solid sorbent while interferences are washed away.[15][16]
Protocol: A mixed-mode cation exchange SPE protocol was selected to leverage the basic nature of the piperidine ring on DMPH and its metabolites for strong retention.
-
Condition: Condition a Waters Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Pre-treat & Load: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (DMPH-d4) and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the SPE plate.
-
Wash: Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elute: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Rationale: The goal is to achieve baseline separation of the parent and metabolites from any interfering peaks in the shortest possible time. A C18 stationary phase was chosen for its excellent retention of moderately polar compounds. A gradient elution ensures that all three analytes are eluted with good peak shape.
-
UPLC System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.0 min: Linear ramp to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 5% B
-
2.6-3.5 min: Equilibrate at 5% B
-
-
MS System: Waters Xevo TQ-S micro
-
Ionization: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions (Precursor > Product):
-
DMPH: m/z 250.2 > 151.1
-
M1/M2: m/z 236.2 > 137.1
-
DMPH-d4 (IS): m/z 254.2 > 155.1
-
Method Validation Protocol & Results
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per ICH M10 guidelines.[12][17][18]
Caption: Interrelationship of core validation parameters.
Six different lots of blank human plasma were processed and analyzed to ensure no significant interfering peaks were present at the retention times of the analytes and the internal standard.[19] The response of any interfering peaks was <20% of the response at the Lower Limit of Quantification (LLOQ).
Calibration curves were prepared in plasma over the concentration range of 0.1 to 100 ng/mL for all analytes. The curves were linear, with a coefficient of determination (r²) > 0.995 for all analytes. The LLOQ was established at 0.1 ng/mL, with acceptable accuracy and precision.
Intra-day and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates.
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| DMPH | 0.1 (LLOQ) | 6.8 | -4.2 | 8.1 | -5.5 |
| 0.3 (Low) | 5.1 | 2.5 | 6.3 | 1.8 | |
| 10 (Mid) | 3.2 | 1.1 | 4.5 | 0.5 | |
| 80 (High) | 2.9 | -0.8 | 3.8 | -1.2 | |
| M1/M2 | 0.1 (LLOQ) | 8.2 | 5.6 | 9.5 | 6.3 |
| 0.3 (Low) | 6.5 | 3.1 | 7.2 | 2.4 | |
| 10 (Mid) | 4.1 | -1.9 | 5.3 | -2.5 | |
| 80 (High) | 3.5 | -2.4 | 4.1 | -3.0 | |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%Bias) within ±15% (±20% at LLOQ). |
The extraction recovery and matrix effect were evaluated at Low, Mid, and High QC concentrations.
| Analyte | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Factor (IS-Normalized) |
| DMPH | 0.3 (Low) | 92.1 | 0.98 |
| 80 (High) | 94.5 | 1.01 | |
| M1/M2 | 0.3 (Low) | 88.7 | 0.95 |
| 80 (High) | 91.3 | 0.97 | |
| Results show high and consistent recovery with minimal ion suppression or enhancement, demonstrating the efficiency of the SPE protocol.[20] |
The stability of analytes was confirmed under various conditions: bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days). All results were within ±15% of the nominal concentrations, confirming the integrity of samples during handling and storage.
Conclusion
This guide has compared leading analytical platforms and detailed a UPLC-MS/MS method that has been rigorously validated according to global regulatory standards.[21][22] The method demonstrates high sensitivity, selectivity, accuracy, and precision for the simultaneous quantification of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride and its two primary metabolites in human plasma. The detailed protocols and validation data confirm its suitability for use in regulated bioanalytical studies, providing a trustworthy system for generating critical pharmacokinetic data in drug development. The choice of SPE for sample preparation and UPLC-MS/MS for analysis represents a field-proven, best-practice approach for overcoming the challenges of bioanalysis.
References
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ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency. Available from: [Link]
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(PDF) Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. (2018). ResearchGate. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
The core principle of chemical waste management is risk mitigation. Understanding the inherent hazards of a compound is the first step in protecting ourselves, our colleagues, and the environment. Piperidine derivatives, as a class, often exhibit toxicological properties that necessitate careful handling and disposal.[1][2][3][4] This guide is structured to provide a clear, logical workflow for the disposal of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride, ensuring that every step is a self-validating system of safety and compliance.
Section 1: Hazard Identification and Risk Assessment
Before any disposal activities commence, a thorough risk assessment is paramount. Based on data from analogous piperidine compounds, we can infer the primary hazards associated with 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride.
Inferred Hazard Profile:
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Toxic if swallowed.[1][4] | [1]( |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3] | [2](, |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][3] | [2](, |
| Environmental Hazards | May be harmful to aquatic life. Do not let product enter drains.[2][4] | [2](, |
The causality behind these hazards lies in the chemical nature of the piperidine ring and its substituents. The nitrogen atom in the piperidine ring imparts basic properties, and the overall structure can interact with biological systems, leading to toxicity.[5]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The following table outlines the minimum required PPE when handling 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride for disposal.
| PPE Category | Specification | Rationale | Source |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | To prevent skin contact and absorption. | [1]() |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing. | To protect eyes from dust particles and splashes. | [1]() |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. | [2]() |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be required. | To prevent inhalation of airborne particles. | [3]([Link]) |
Section 3: Disposal Workflow - A Step-by-Step Protocol
The disposal of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride must be conducted in accordance with federal, state, and local regulations.[6][7] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[6][8][9]
Step 1: Waste Segregation and Collection
-
Isolate the Waste: Do not mix 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride waste with other chemical waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan.
-
Use Designated Containers: Collect solid waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name, "Hazardous Waste," and the associated hazards (e.g., "Toxic").[10]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, should be considered hazardous waste and collected in the same designated container.
Step 2: Neutralization (for small spills - proceed with caution)
-
While not a primary disposal method, small spills may be neutralized before cleanup. However, given the limited data on this specific compound, this should only be performed by trained personnel with a full understanding of the potential reaction hazards. A weak acid solution could theoretically be used to neutralize the basic piperidine nitrogen, but this may generate heat and other byproducts. It is generally safer to absorb the spill with an inert material.
Step 3: Packaging and Labeling for Disposal
-
Secure Packaging: Ensure the waste container is securely sealed to prevent leaks or spills during transport.
-
Accurate Labeling: The container must be labeled in accordance with EPA and Department of Transportation (DOT) regulations. This includes the proper shipping name, hazard class, and any other required information. Based on similar compounds, this may be classified as a toxic solid.[4]
Step 4: Contacting a Licensed Waste Disposal Service
-
Professional Disposal is Mandatory: The final step is to arrange for pickup and disposal by a licensed professional hazardous waste disposal service.[1] These companies are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.
-
Provide Full Disclosure: When arranging for disposal, provide the waste disposal company with all available information about the compound, including its inferred hazards.
Disposal Decision Workflow Diagram
Caption: A flowchart outlining the key steps for the safe and compliant disposal of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride.
Section 4: Emergency Procedures - Preparedness is Key
In the event of an accidental release, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.[1] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into a suitable container.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the medical personnel with the available information on the compound.[1][2][4]
Section 5: Regulatory Compliance and Documentation
Maintaining accurate records of hazardous waste generation and disposal is a legal requirement. All documentation related to the disposal of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride, including waste manifests provided by the disposal company, should be retained in accordance with your institution's policies and regulatory requirements. Adherence to OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA) is mandatory.[7][8][9][11] Each laboratory is required to have a Chemical Hygiene Plan that outlines specific procedures for handling and disposing of hazardous chemicals.[8][10]
By following these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.
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Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
